molecular formula C8H9ClFN B1645261 1-(3-Chloro-4-fluorophenyl)ethan-1-amine CAS No. 1021239-38-2

1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Cat. No.: B1645261
CAS No.: 1021239-38-2
M. Wt: 173.61 g/mol
InChI Key: QHARBBFZGIDKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Chloro-4-fluorophenyl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARBBFZGIDKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236236
Record name (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864263-85-4, 1021239-38-2
Record name (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864263-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-4-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical Properties of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a high-value chiral building block widely utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly within the fields of oncology (kinase inhibitors) and neurology (MAO-B inhibitors). Its structural core features a phenethylamine scaffold substituted with a specific halogen pattern—3-chloro and 4-fluoro —which imparts critical pharmacological advantages. The fluorine atom at the para-position blocks metabolic degradation (specifically CYP450-mediated oxidation), while the meta-chlorine atom enhances lipophilicity and steric selectivity.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in drug development.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

The molecule exists as a chiral amine, typically supplied as a racemic mixture or as an enantiopure hydrochloride salt to ensure stability.

PropertySpecification
IUPAC Name 1-(3-Chloro-4-fluorophenyl)ethan-1-amine
Common Synonyms 3-Chloro-4-fluoro-

-methylbenzylamine; 1-(3-Chloro-4-fluorophenyl)ethylamine
CAS Number (HCl Salt) 2331260-31-0 / 2089377-68-2
CAS Number (Ketone Precursor) 2923-66-2
Molecular Formula C

H

ClFN (Free Base)
Molecular Weight 173.62 g/mol (Free Base); ~210.08 g/mol (HCl Salt)
Chirality Contains one stereocenter at the

-carbon; exists as (R) and (S) enantiomers.[1][2][3]
Key Physicochemical Constants

Understanding these constants is vital for predicting the molecule's behavior in biological systems and reaction mixtures.

ParameterValue (Approx.)Significance
pKa (Conjugate Acid) 8.8 – 9.2Moderately basic; exists predominantly as a cation at physiological pH (7.4), aiding solubility.
LogP (Octanol/Water) 2.1 – 2.3Moderate lipophilicity allows for good membrane permeability while maintaining aqueous solubility as a salt.
H-Bond Donors 1 (NH

)
Critical for binding interactions in enzyme active sites.
H-Bond Acceptors 2 (N, F)The fluorine atom acts as a weak acceptor but significantly influences electronic distribution.
Boiling Point ~247°C (760 mmHg)High boiling point requires vacuum distillation for purification of the free base.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine generally proceeds via the ketone precursor, 1-(3-chloro-4-fluorophenyl)ethanone . Two primary routes are employed depending on the requirement for chirality.

Route A: Reductive Amination (Racemic)

This is the standard industrial route for producing the racemic amine, which is subsequently resolved if necessary.

  • Condensation: The ketone reacts with hydroxylamine or ammonia to form an oxime or imine intermediate.

  • Reduction: The intermediate is reduced using catalytic hydrogenation (Pd/C, H

    
    ) or hydride reagents (NaBH
    
    
    
    ).
Route B: Asymmetric Transamination (Enantiopure)

For pharmaceutical applications requiring high enantiomeric excess (>99% ee), biocatalytic transamination is preferred.

  • Enzyme:

    
    -Transaminase (Amine Transaminase).
    
  • Donor: Isopropylamine or Alanine.

  • Mechanism: The enzyme selectively transfers an amino group to the pro-chiral ketone face.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion from the ketone precursor to the final amine, highlighting the divergence between chemical and enzymatic routes.

SynthesisPath Ketone Precursor: 1-(3-Chloro-4-fluorophenyl)ethanone (CAS 2923-66-2) Intermediate Intermediate: Oxime / Imine Ketone->Intermediate NH2OH / NH3 Enzyme Biocatalysis: Transaminase + Amine Donor Ketone->Enzyme Direct Route Racemic Target (Racemic): 1-(3-Chloro-4-fluorophenyl)ethanamine Intermediate->Racemic Reduction (H2/Pd) Chiral Target (Enantiopure): (S)- or (R)-Isomer Enzyme->Chiral Stereoselective Transfer

Caption: Figure 1.[2][4] Dual synthetic pathways showing classical reductive amination (top) and asymmetric enzymatic transamination (bottom).

Part 3: Reactivity & Functionalization

As a primary benzylic amine, the molecule exhibits versatile reactivity, serving as a nucleophile in various coupling reactions.

Nucleophilic Substitution & Amide Coupling
  • Mechanism: The lone pair on the nitrogen attacks electrophiles (acyl chlorides, carboxylic acids activated by EDC/NHS).

  • Application: Formation of amide bonds, a ubiquitous linkage in drug molecules (e.g., peptidomimetics).

  • Protocol Note: The 3-Cl and 4-F substituents on the ring withdraw electron density, slightly reducing the nucleophilicity of the amine compared to unsubstituted benzylamine. This may require longer reaction times or stronger coupling agents.

Salt Formation[2]
  • Reaction:

    
    
    
  • Utility: The free base is an oil prone to oxidation; the hydrochloride salt is a stable, crystalline solid preferred for storage and handling.

Chiral Resolution

If synthesized racemically, the amine can be resolved using chiral acids such as Tartaric Acid or Mandelic Acid .

  • Process: Formation of diastereomeric salts

    
     Fractional crystallization 
    
    
    
    Basification to release the enantiopure amine.

Part 4: Pharmaceutical Applications[6][7][8][9][10]

The 3-chloro-4-fluoro substitution pattern is not accidental; it is a strategic medicinal chemistry design element.

Metabolic Stability (The "Fluorine Effect")
  • Blockade: The para-position of a phenyl ring is the primary site for metabolic oxidation by Cytochrome P450 enzymes. Substituting hydrogen with Fluorine (C-F bond strength ~485 kJ/mol) effectively blocks this degradation pathway, extending the drug's half-life (

    
    ).
    
  • Lipophilicity: The Chlorine at the meta-position increases the partition coefficient (LogP), enhancing the molecule's ability to cross the Blood-Brain Barrier (BBB), which is crucial for CNS drugs.

Therapeutic Classes
  • MAO-B Inhibitors (Parkinson's Disease):

    • Benzylamine derivatives are classic scaffolds for Monoamine Oxidase B inhibitors. The halogenated ring fits into the hydrophobic pocket of the MAO-B active site, while the amine coordinates with the FAD cofactor.

  • Kinase Inhibitors (Oncology):

    • Used as a "tail" group in ATP-competitive inhibitors. The chiral center allows the molecule to orient the halogenated ring into specific hydrophobic sub-pockets (e.g., the back-cleft of the kinase domain), improving selectivity over wild-type kinases.

  • Antimicrobials:

    • Incorporated into semicarbazone derivatives, where the lipophilic halogenated ring aids in penetrating bacterial cell walls.

Visualization: Pharmacophore Map

This diagram visualizes how the structural features of the molecule translate to biological function.

Pharmacophore Core 1-(3-Chloro-4-fluorophenyl)ethanamine ParaF 4-Fluoro: Metabolic Blockade (CYP450) Core->ParaF MetaCl 3-Chloro: Lipophilicity & Steric Fill Core->MetaCl Amine Primary Amine: H-Bond Donor / Salt Bridge Core->Amine Chiral Alpha-Methyl: Stereoselectivity Core->Chiral

Caption: Figure 2. Pharmacophore mapping of the molecule's structural elements to their medicinal chemistry functions.

Part 5: Handling & Safety

Signal Word: WARNING

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Storage: Store the HCl salt in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hygroscopic degradation. The free base should be stored at 2-8°C.

  • Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. 1-(3-chloro-4-fluorophenyl)ethan-1-amine - Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Available at: [Link]

  • EPA CompTox. (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine (Analogous Data). US Environmental Protection Agency. Available at: [Link]

Sources

Literature review of halogenated phenylethylamines in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Halogenated Phenylethylamines in Drug Discovery

Introduction

Phenylethylamines represent a broad class of compounds, both naturally occurring and synthetic, that form the backbone of many neuroactive drugs. Their fundamental structure, a phenyl ring attached to an ethylamine side chain, serves as a versatile scaffold for chemical modification. Among the most impactful of these modifications is halogenation—the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the phenylethylamine framework. This guide provides a comprehensive overview of the critical role of halogenation in the discovery and development of phenylethylamine-based drugs, exploring how this chemical alteration profoundly influences their pharmacological properties, from receptor affinity and selectivity to metabolic stability and toxicity.

Halogenation is a powerful tool in medicinal chemistry, capable of modulating a molecule's physicochemical properties such as lipophilicity, electronic character, and conformation.[1] In the context of phenylethylamines, these modifications can dramatically alter their interaction with biological targets, primarily monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—and various G-protein coupled receptors (GPCRs), particularly serotonin receptors.[2][3] The strategic placement of a halogen atom can enhance binding affinity, fine-tune selectivity for a specific transporter or receptor subtype, and block metabolic pathways, thereby improving pharmacokinetic profiles.[4][5]

This guide will delve into the structure-activity relationships (SAR) of halogenated phenylethylamines, examining how the type of halogen and its position on the phenyl ring dictate the pharmacological outcome. We will explore key examples of fluorinated, chlorinated, and brominated phenylethylamines that have been investigated as antidepressants, anxiolytics, and research tools. Furthermore, this guide will detail common experimental workflows for the synthesis and pharmacological characterization of these compounds, providing researchers with a foundational understanding of the methodologies employed in this field. Finally, we will address the critical aspect of toxicity, as halogenation can also introduce or exacerbate adverse effects, a crucial consideration in drug development.[6][7]

The Impact of Halogenation on Pharmacological Properties

The introduction of a halogen atom onto the phenylethylamine scaffold can lead to a wide spectrum of pharmacological effects, ranging from subtle modulation to a complete shift in activity.[4] These effects are primarily driven by the unique properties of each halogen, including its size, electronegativity, and ability to form halogen bonds.

Fluorination: Enhancing Potency and Metabolic Stability

Fluorine is the most commonly employed halogen in medicinal chemistry due to its small size and high electronegativity.[4] Its introduction into the phenylethylamine structure can significantly impact psychoactivity, with outcomes ranging from a marked loss to an enhancement and prolongation of effects.[4] A key advantage of fluorination is its ability to block metabolic hydroxylation at the site of substitution, thereby increasing the metabolic stability and duration of action of the compound.[8] For instance, the C-F bond in 4-fluoroamphetamine (4-FA) is resistant to cleavage by cytochrome P450 enzymes in the liver.[8]

4-Fluoroamphetamine (4-FA)

4-Fluoroamphetamine (4-FA) is a psychoactive research chemical that produces stimulant and entactogenic effects.[8] It acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[8] Its subjective effects are often described as a hybrid between MDMA and amphetamine, with initial empathogenic effects followed by increased stimulation.[8][9] Users often perceive 4-FA as a "lighter" version of MDMA.[9]

Chlorination: A Double-Edged Sword of Potency and Neurotoxicity

Chlorine, being larger and less electronegative than fluorine, imparts different properties to the phenylethylamine molecule. Chlorination, particularly at the para-position, can significantly increase a compound's affinity for the serotonin transporter.[6][7] However, this often comes at the cost of increased neurotoxicity.[6][7][10]

para-Chloroamphetamine (PCA)

para-Chloroamphetamine (PCA), also known as 4-chloroamphetamine (4-CA), is a potent serotonin, norepinephrine, and dopamine releasing agent.[11] It has been studied as an appetite suppressant and antidepressant, but its development was halted due to findings of serotonergic neurotoxicity in animals.[11] PCA is now primarily used as a research tool to selectively lesion serotonergic neurons.[12] The neurotoxicity of PCA is thought to be mediated by the unrestrained release of both serotonin and dopamine.[12][13] Interestingly, the neurotoxic effects of PCA can be blocked by serotonin reuptake inhibitors, suggesting that its uptake into serotonergic neurons via SERT is a prerequisite for its toxicity.[11][14]

Bromination: Exploring Structure-Activity Relationships

Bromination offers another avenue for modifying phenylethylamine pharmacology. The larger size of the bromine atom can lead to unique interactions with target proteins. For example, aromatic bromination of MDMA at the C(2) position results in an analog with increased affinity for SERT.[15] Structure-activity relationship studies have shown that alkyl or halogen groups, including bromine, at the para position of the phenyl ring of phenethylamines can have a positive effect on their binding affinity for the 5-HT2A receptor.[16][17][18]

The Halogen Bonding Pocket in the Serotonin Transporter

A significant breakthrough in understanding the specificity of halogenated compounds for the serotonin transporter was the identification of a "halogen-binding pocket" (HBP) within the SERT protein.[19][20][21] Studies have shown that the halogen atoms of selective serotonin reuptake inhibitors (SSRIs) all bind to this same pocket.[3][19] Mutation of residues within this HBP dramatically reduces the transporter's affinity for SSRIs.[19] This discovery has provided a structural basis for the enhanced potency and selectivity of many halogenated phenylethylamines and related drugs that target SERT.

Quantitative Data Summary

The following table summarizes the pharmacological data for several key halogenated phenylethylamines, providing a comparative overview of their potencies at monoamine transporters.

CompoundTargetEC50 (nM) (Release)IC50 (nM) (Reuptake Inhibition)
4-Fluoroamphetamine (4-FA) Dopamine200[8]770[8]
Serotonin730[8]6800[8]
Norepinephrine37[8]420[8]
para-Chloroamphetamine (PCA) Dopamine42.2 - 68.5[11]3600[11]
Serotonin28.3[11]490[11]
Norepinephrine23.5 - 26.2[11]320[11]

Experimental Protocols

Synthesis of Halogenated Phenylethylamines

The synthesis of halogenated phenylethylamines typically involves standard organic chemistry techniques. A common approach for introducing a halogen at a specific position on the phenyl ring is through electrophilic aromatic substitution on a suitable precursor. For example, fluorinated phenylethylamines can be synthesized by fluorination of the corresponding amino-alcohols.[22]

A General Synthetic Workflow for para-Halogenated Amphetamines:

  • Starting Material: Begin with a commercially available substituted benzene derivative, such as 4-bromotoluene for the synthesis of a para-brominated amphetamine.

  • Side Chain Elaboration: Introduce the three-carbon side chain characteristic of amphetamines. This can be achieved through various methods, such as a Grignard reaction followed by oxidation and amination.

  • Halogenation: If not already present in the starting material, the halogen is introduced onto the phenyl ring. For instance, direct chlorination or bromination can be performed using appropriate reagents and catalysts.

  • Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity for pharmacological testing.

Pharmacological Characterization
Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the potency of a compound in blocking the reuptake of monoamines (serotonin, dopamine, and norepinephrine) into cells.

Step-by-Step Methodology:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably transfected to express the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured to confluence in appropriate media.

  • Assay Preparation: The cells are harvested and resuspended in a buffer solution.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., a halogenated phenylethylamine) for a specific duration.

  • Radioligand Addition: A radiolabeled monoamine (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET) is added to the cell suspension.

  • Uptake Reaction: The cells are incubated for a short period to allow for the uptake of the radiolabeled monoamine.

  • Termination of Uptake: The uptake reaction is stopped by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to pass through.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50 value).

Visualizations

Signaling Pathway of Halogenated Phenylethylamines

Halogenated_Phenylethylamine_Pathway cluster_extracellular Extracellular Space cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Halogenated_Phenylethylamine Halogenated Phenylethylamine Monoamine_Transporter Monoamine Transporter (SERT, DAT, NET) Halogenated_Phenylethylamine->Monoamine_Transporter Binds to and inhibits or reverses transport Monoamines Monoamines (5-HT, DA, NE) Vesicular_Monoamine_Transporter VMAT2 Postsynaptic_Receptors Postsynaptic Receptors Monoamines->Postsynaptic_Receptors Increased Synaptic Concentration Monoamine_Transporter->Monoamines Reuptake Blocked/ Efflux Induced Synaptic_Vesicles Synaptic Vesicles Vesicular_Monoamine_Transporter->Synaptic_Vesicles Packaging Synaptic_Vesicles->Monoamines Release Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptors->Signal_Transduction Activation

Caption: Interaction of halogenated phenylethylamines with monoamine transporters.

Drug Discovery Workflow for Halogenated Phenylethylamines

Drug_Discovery_Workflow Lead_Identification Lead Identification (Phenylethylamine Scaffold) Chemical_Synthesis Chemical Synthesis (Halogenation) Lead_Identification->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (Binding & Uptake Assays) Chemical_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo_Studies Lead_Optimization->Chemical_Synthesis Toxicity_Assessment Toxicity Assessment (Neurotoxicity, Hepatotoxicity) In_Vivo_Studies->Toxicity_Assessment Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Toxicity_Assessment->SAR_Analysis Feedback

Caption: A typical drug discovery workflow for halogenated phenylethylamines.

Conclusion

Halogenation of the phenylethylamine scaffold is a cornerstone of modern medicinal chemistry, providing a powerful strategy for fine-tuning the pharmacological properties of neuroactive compounds. The choice of halogen and its placement on the phenyl ring can profoundly influence a molecule's affinity for monoamine transporters and receptors, its metabolic stability, and its overall therapeutic potential. While fluorination often enhances potency and duration of action, and chlorination can dramatically increase serotonergic activity, the risk of toxicity remains a critical consideration that must be carefully evaluated throughout the drug discovery process.

The ongoing exploration of halogenated phenylethylamines continues to yield novel compounds with diverse pharmacological profiles. A deeper understanding of the structural basis for their interactions with biological targets, such as the halogen-binding pocket in SERT, will undoubtedly fuel the rational design of next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. This guide has provided a foundational overview of this important class of compounds, highlighting the key principles and methodologies that underpin their discovery and development.

References

  • 4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 568-580. [Link]

  • para-Chloroamphetamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-Fluoroamphetamine. (n.d.). Bionity. Retrieved February 15, 2026, from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. [Link]

  • Para-halogenated amphetamine and methcathinone derivatives. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 438. [Link]

  • Kuypers, K. P. C., Dolder, P. C., Ramaekers, J. G., & Liechti, M. E. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Psychiatry, 9, 308. [Link]

  • p-Chloroamphetamine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85. [Link]

  • Simic, M., et al. (2019). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 20(10), 2457. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Charlon, C., Luu-Duc, C., Huguet, F., Gérard, P., & Narcisse, G. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica, 41(8), 586–596. [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 25(3), 365–376. [Link]

  • Drug Enforcement Administration. (2018). Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I. Federal Register, 83(108), 25510-25516. [Link]

  • Nichols, D. E., & Marona-Lewicka, D. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical pharmacology, 52(8), 1327–1334. [Link]

  • Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not? (2014). Quora. Retrieved February 15, 2026, from [Link]

  • Fuller, R. W., & Wong, D. T. (1976). Mechanism by which uptake inhibitors antagonize p-chloroamphetamine-induced depletion of brain serotonin. Federation proceedings, 35(13), 2582–2585. [Link]

  • Yun, J., & Rhim, H. (2011). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 19(3), 337-343. [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). KoreaScience. Retrieved February 15, 2026, from [Link]

  • 4-Fluoroamphetamine (4-FA). A Critical Review Report. (2022). LJMU Research Online. Retrieved February 15, 2026, from [Link]

  • Herraiz, T., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). Frontiers in Pharmacology, 10, 148. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Phenethylamine Adverse Effects Neurotoxicity. (n.d.). Consensus. Retrieved February 15, 2026, from [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 176–185. [Link]

  • Zhou, Z., et al. (2009). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature structural & molecular biology, 16(6), 652–657. [Link]

  • Halogen-binding pocket in SERT and its critical importance in the protein's specificity for antidepressant. (2009). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Makriyannis, A., et al. (1999). The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. Life sciences, 65(6-7), 617–625. [Link]

  • De Gregorio, D., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences, 26(6), 3354. [Link]

  • Mosnaim, A. D., et al. (2018). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug development research, 79(7), 328–332. [Link]

  • Niello, M., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. ACS Chemical Neuroscience. [Link]

  • Isberg, V., et al. (2014). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 9(1), e86280. [Link]

  • Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug Development Research, 80(1), 108-112. [Link]

  • Zhou, Z., et al. (2008). Antidepressant Specificity of Serotonin Transporter Suggested by Three LeuT-SSRI Structures. OSTI.GOV. Retrieved February 15, 2026, from [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • Mosnaim, A. D., et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug development research, 80(1), 108–112. [Link]

  • Bioisosteric analogs of MDMA: Improving the pharmacological profile? (2024). LJMU Research Online. Retrieved February 15, 2026, from [Link]

  • 3C-DFE - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(35), 20831–20853. [Link]

  • Luethi, D., et al. (2019). Metabolites of the ring-substituted stimulants MDMA, methylone, and MDPV differentially affect human monoaminergic systems. Journal of psychopharmacology (Oxford, England), 33(7), 831–841. [Link]

  • Seeman, P., & Seeman, M. V. (2004). Halogenation of drugs enhances membrane binding and permeation. The Journal of membrane biology, 199(2), 105–114. [Link]

  • Gannon, B. M., et al. (2018). “Ecstasy” to Addiction: Mechanisms and Reinforcing Effects of Three Synthetic Cathinone Analogs of MDMA. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(2), 319–329. [Link]

Sources

The 3-Chloro-4-Fluoro Motif: Engineering Metabolic Resilience in Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-4-fluoro substitution pattern on aromatic amines (anilines) represents a "privileged scaffold" in modern medicinal chemistry, most notably within kinase inhibitor design (e.g., Gefitinib, Afatinib). This specific halogenation strategy addresses a critical failure mode in drug development: the rapid oxidative clearance of electron-rich aromatic rings.

By strategically placing fluorine at the para-position and chlorine at the meta-position, chemists achieve a synergistic "metabolic blockade." This guide details the mechanistic basis of this stability, the resulting structure-metabolism relationships (SMR), and the experimental protocols required to validate these effects in preclinical development.

Part 1: Mechanistic Rationale – The "Metabolic Fortress"

The metabolic stability of 3-chloro-4-fluoro substituted amines is not accidental; it is a calculated manipulation of physical organic chemistry principles to thwart Cytochrome P450 (CYP) catalysis.

Blocking the Para-Hydroxylation Soft Spot

In unsubstituted aromatic amines, the nitrogen lone pair donates electron density into the ring, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the ring—particularly the para-position—highly susceptible to electrophilic attack by the high-valent Iron-Oxo species (


) of CYP450 enzymes.
  • The Fluorine Effect: Substituting the para-position with fluorine replaces a metabolically labile C-H bond (Bond Dissociation Energy, BDE

    
     110 kcal/mol) with a robust C-F bond (BDE 
    
    
    
    116 kcal/mol). More importantly, fluorine’s high electronegativity lowers the ring's electron density, increasing the oxidation potential required for CYP attack.
The Meta-Chlorine Lipophilic Anchor

While fluorine blocks the primary metabolic site, it lowers lipophilicity (LogP) less than other halogens. The addition of a meta-chlorine atom serves three functions:

  • Lipophilicity Modulation: Chlorine increases LogP (approx. +0.71

    
    -value), counteracting the polarity of the amine and improving membrane permeability.
    
  • Steric Shielding: The bulky chlorine atom (Van der Waals radius

    
     1.75 Å) sterically hinders the adjacent ortho and para positions, preventing the formation of arene oxides.
    
  • Electronic Deactivation: Chlorine is electron-withdrawing by induction (

    
    ), further deactivating the ring against oxidative attack without completely nullifying the amine's nucleophilicity required for target binding (e.g., to the ATP pocket of EGFR).
    
Diagram: The Halogen Blockade Strategy

MetabolicBlockade cluster_0 Unsubstituted Aniline (High Clearance) cluster_1 3-Cl-4-F Substituted (Metabolic Stability) Aniline Phenyl Ring Para Para-Position (Major Soft Spot) Aniline->Para Rapid CYP Hydroxylation Ortho Ortho-Position (Minor Soft Spot) Aniline->Ortho Oxidation Scaffold 3-Cl-4-F Phenyl Ring F_Block 4-Fluoro (Blocks Para-Oxidation) Scaffold->F_Block C-F Bond Resists CYP Cl_Block 3-Chloro (Steric/Electronic Shield) Scaffold->Cl_Block Steric Bulk Met_Shunt Metabolic Shunting (Metabolism forced to less critical sites) Scaffold->Met_Shunt Result

Caption: Comparative metabolic vulnerability of unsubstituted vs. 3-Cl-4-F substituted anilines. The halogenation pattern effectively "caps" the most reactive sites.

Part 2: Structure-Metabolism Relationships (SMR)

The impact of this substitution pattern is best understood through comparative intrinsic clearance (


) data.
Comparative Stability Table
StructureSubstitution

(Human Microsomes)
Primary Metabolic Pathway
Aniline NoneHigh (>50 µL/min/mg)p-Hydroxylation, N-oxidation
4-Fluoroaniline 4-FModerateDefluorination (minor), o-Hydroxylation
3-Chloroaniline 3-ClModeratep-Hydroxylation (dominant)
3-Cl-4-F-aniline 3-Cl, 4-F Low (<10 µL/min/mg) N-Acetylation, minimal ring oxidation
Case Study: Gefitinib vs. Afatinib
  • Gefitinib (Iressa): Utilizes the 3-chloro-4-fluoroaniline moiety.[1][2] Metabolic studies reveal that the aniline ring remains largely intact. The primary clearance pathways are "shunted" to the morpholine ring (opening) and the quinazoline core (O-demethylation).[3] The 3-Cl-4-F ring acts as a metabolically silent anchor.

  • Afatinib (Giotrif): Also employs the 3-chloro-4-fluoroaniline motif.[1][2][4][5] It exhibits remarkably low oxidative metabolism, with the drug largely excreted unchanged. This confirms that when the rest of the molecule is also optimized, the 3-Cl-4-F moiety is virtually inert to CYP metabolism.

Part 3: Experimental Protocols

To validate the stability of a new 3-chloro-4-fluoro amine derivative, a tiered assay approach is required.

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (


) and 

mediated by CYP enzymes.
  • Preparation:

    • Prepare 100 mM phosphate buffer (pH 7.4).

    • Thaw Human Liver Microsomes (HLM) on ice. Protein conc: 20 mg/mL.

    • Test Compound Stock: 10 mM in DMSO.

  • Incubation Mix (Final Concentrations):

    • Test Compound: 1 µM (keeps [S] <

      
       for linear kinetics).
      
    • Microsomal Protein: 0.5 mg/mL.

    • DMSO: <0.1%.

  • Reaction Initiation:

    • Pre-incubate plates at 37°C for 5 mins.

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: F-NMR Metabolite Profiling

Rationale: The presence of fluorine allows for background-free detection of metabolites in complex biological matrices (urine/plasma) without radiolabeling.

  • Dosing: Administer compound to rat/mouse (IV/PO).

  • Collection: Collect urine (0-24h) and plasma.

  • Sample Prep:

    • Mix 400 µL urine with 100 µL

      
       (lock solvent) and internal standard (e.g., 2-fluoro-4-nitrophenol).
      
    • No extraction required (prevents loss of polar metabolites).

  • Acquisition:

    • Instrument: 500 MHz NMR equipped with a fluorine-selective probe.

    • Sequence: Proton-decoupled

      
      F-NMR.
      
    • Scans: 256–512 (fluorine sensitivity is high).

  • Interpretation:

    • Parent Peak: Chemical shift

      
       -120 to -130 ppm (typical for aryl-F).
      
    • Metabolites: Shifts in the F-signal indicate changes in the ring electronics.

      • Defluorination:[3][5][6] Appearance of free fluoride ion (

        
         -119 ppm, distinct sharp triplet/singlet depending on pH).
        
      • Ring Hydroxylation: Shifts of 2–5 ppm relative to parent.

Part 4: Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Incubation cluster_analysis Phase 2: Analysis Stock Compound Stock (10 mM DMSO) Mix Microsomal Mix (HLM + Buffer) Stock->Mix Start Initiate with NADPH Mix->Start 37°C Quench Quench & Centrifuge (ACN + IS) Start->Quench Timepoints: 0-60 min LCMS LC-MS/MS (MRM Mode) Quench->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Caption: Standard workflow for assessing microsomal stability of halogenated amines.

References

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling and 19F-NMR spectroscopy. Xenobiotica. (2006). Link

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics. (2016). Link

  • Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma. Cancer Chemotherapy and Pharmacology. (2020).[5] Link

  • Fluorine in medicinal chemistry. ChemBioChem. (2004). Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (2026). Link

Sources

An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)ethan-1-amine: A Core Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, with their stereochemistry often being the critical determinant of therapeutic efficacy and safety.[1][2][3] Among these, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine has emerged as a particularly valuable chiral building block. Its substituted phenyl ring provides a scaffold that can be strategically modified to fine-tune a molecule's pharmacological profile, including its metabolic stability and target-binding affinity. The presence of both chloro and fluoro substituents is a common feature in many modern drugs, contributing to improved pharmacokinetic properties.[4] This guide provides a comprehensive technical overview of the synthesis, chiral resolution, and application of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine, designed for researchers and professionals in the field of drug development.

The Strategic Importance of Chirality and Halogenation

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a chiral drug can exhibit widely different biological activities.[5] One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern medicinal chemistry.[2]

The 3-chloro-4-fluorophenyl moiety of the title compound is of particular interest. Halogen atoms, especially fluorine and chlorine, are frequently incorporated into drug candidates to modulate properties such as:

  • Metabolic Stability: Blocking sites of oxidative metabolism.

  • Binding Affinity: Participating in halogen bonding or other non-covalent interactions with protein targets.

  • Lipophilicity: Influencing the molecule's ability to cross cell membranes.

This makes 1-(3-Chloro-4-fluorophenyl)ethan-1-amine a "privileged" scaffold, providing a reliable starting point for the synthesis of diverse and potent bioactive molecules.[4]

Synthesis of Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

The most direct route to the racemic amine is through the reductive amination of its corresponding ketone precursor, 1-(3-chloro-4-fluorophenyl)ethan-1-one. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced to the target amine.

Key Precursor: 1-(3-Chloro-4-fluorophenyl)ethan-1-one
  • Molecular Formula: C₈H₆ClFO[6][7]

  • CAS Number: 2923-66-2[6][7]

  • Molecular Weight: 172.58 g/mol [6][7]

This starting material is commercially available or can be synthesized via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Workflow for Racemic Synthesis

G Start 1-(3-Chloro-4-fluorophenyl)ethan-1-one (Ketone) Intermediate In-situ Imine Formation Start->Intermediate Reaction with Ammonia Source Reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) Reagents->Intermediate Reduction Reduction Intermediate->Reduction Introduction of Reducing Agent Product Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-amine Reduction->Product Work-up & Purification G Racemate Racemic Amine (R)-Amine + (S)-Amine SaltFormation Diastereomeric Salt Formation (R)-Amine-L-Tartrate (S)-Amine-L-Tartrate Racemate->SaltFormation Agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) Agent->SaltFormation Crystallization Selective Crystallization (Based on Solubility) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Phase (Less Soluble Salt) Filtration->Solid Liquid Liquid Phase (Filtrate) (More Soluble Salt) Filtration->Liquid Liberation Liberation of Free Amine (Basification) Solid->Liberation Product Enantiopure Amine Liberation->Product

Sources

Methodological & Application

Application Note: Process Development for the Chiral Resolution of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the protocols for the enantiomeric resolution of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (CFPEA), a critical intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands. Due to the electron-withdrawing nature of the 3-chloro and 4-fluoro substituents, the basicity of the amine is modulated, often rendering standard tartaric acid resolutions inefficient.

This guide presents two validated pathways:

  • Classical Diastereomeric Salt Crystallization: A screening-to-scale-up workflow prioritizing O,O'-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic route using Candida antarctica Lipase B (CAL-B).[1]

Molecule Profile & Strategic Analysis

  • Target: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine[2]

  • CAS (Racemate): [Implied] 1-(3-Chloro-4-fluorophenyl)ethylamine

  • Key Challenge: The halogenated ring reduces the electron density on the benzylic nitrogen, slightly lowering pKa compared to unsubstituted

    
    -methylbenzylamine. This affects salt stability and solubility differentials.
    

Strategic Recommendation: For bulk manufacturing (>1 kg) , prioritize Method A (Chemical Resolution) due to lower raw material costs. For medicinal chemistry (<100 g) or high-purity requirements (>99.5% ee), prioritize Method B (Enzymatic) for its operational simplicity and high predictability.

Method A: Classical Diastereomeric Salt Crystallization

Mechanistic Rationale

Classical resolution relies on the solubility difference between the diastereomeric salts formed by the racemic amine (


-amine) and a chiral acid (

-acid).
  • Salt P:

    
     (Less Soluble - Precipitate)
    
  • Salt N:

    
     (More Soluble - Supernatant)
    

For electron-deficient benzylamines, O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the "Gold Standard" resolving agent. The benzoyl groups provide additional


-

stacking interactions with the halogenated phenyl ring of the amine, enhancing lattice rigidity and separation efficiency [1].
Primary Protocol: L-DBTA Resolution

Reagents:

  • Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (1.0 equiv)

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (anhydrous) (1.0 equiv)

  • Solvent System: Ethanol (EtOH) / Water (H₂O) or Methanol (MeOH).

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10.0 g (57.6 mmol) of racemic amine into a 250 mL round-bottom flask.

    • Add 150 mL of Ethanol (95%) . Heat to 60°C.

    • Separately, dissolve 20.6 g (57.6 mmol) of (-)-O,O'-Dibenzoyl-L-tartaric acid in 100 mL of warm Ethanol.

  • Salt Formation:

    • Add the hot acid solution to the amine solution slowly over 20 minutes while stirring at 60-65°C.

    • Observation: The solution should remain clear. If turbidity occurs, add small aliquots of hot EtOH until clear.

  • Controlled Crystallization (The Critical Step):

    • Allow the mixture to cool to room temperature (25°C) slowly over 4 hours (approx. 10°C/hour). Do not crash cool.

    • Once at 25°C, stir for an additional 2 hours.

    • Seed: If no precipitate forms, seed with a micro-crystal of the desired salt (if available) or scratch the glass surface.

  • Isolation:

    • Filter the white crystalline solid (Salt P).

    • Wash the cake with 2 x 20 mL of cold Ethanol (0°C).

    • Mother Liquor: Save this! It contains the enriched

      
      -enantiomer.
      
  • Recrystallization (Enrichment):

    • Dry the crude salt and measure mass.

    • Recrystallize from refluxing MeOH/H₂O (9:1 ratio) to upgrade chiral purity from ~85% ee to >99% ee.

  • Free-Basing (Product Recovery):

    • Suspend the purified salt in CH₂Cl₂ (100 mL).

    • Add 1M NaOH (aq) until pH > 12.

    • Separate layers, extract aqueous phase with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Optimization Table (Troubleshooting)
ParameterCondition A (Standard)Condition B (High Yield)Condition C (High Purity)
Resolving Agent L-DBTA (1.0 eq)L-Tartaric Acid (0.5 eq)L-DBTA (1.0 eq)
Solvent EtOH (95%)MeOH / Acetone (1:1)EtOH / H₂O (4:1)
Cooling Rate 10°C / hourRapid (Ice bath)5°C / hour
Typical Yield 35-40% (theoretical max 50%)45%25-30%
Typical ee% 90-95%75-85%>98%

Method B: Enzymatic Kinetic Resolution (Biocatalytic)

Mechanistic Rationale

Lipases, specifically CAL-B (Novozym 435) , exhibit high enantioselectivity for primary amines. The enzyme catalyzes the acylation of the


-enantiomer (typically) much faster than the 

-enantiomer, leaving the

-amine unreacted and converting the

-amine into an amide [2].
Protocol: CAL-B Mediated Resolution

Reagents:

  • Racemic Amine (1.0 equiv)

  • Acyl Donor: Ethyl Acetate (Solvent/Reactant) or Isopropyl Acetate.

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

Step-by-Step Procedure:

  • Setup:

    • In a shaker flask, dissolve 5.0 g of racemic amine in 50 mL of Isopropyl Acetate (IPAc).

    • Add 250 mg (5 wt%) of Novozym 435 beads.

  • Reaction:

    • Incubate at 30-35°C with orbital shaking (200 rpm).

    • Monitoring: Monitor reaction by HPLC every 2 hours.

    • Stop Point: The reaction is stopped when conversion reaches exactly 50% (theoretical maximum).

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • The filtrate contains:

      • Unreacted

        
        -Amine  (Target).
        
      • 
        -Acetamide  (Byproduct).
        
  • Separation (Chemoselective Extraction):

    • Add 1M HCl (aq) to the filtrate. The amine forms a water-soluble salt; the amide remains in the organic layer.

    • Separate layers.[3]

    • Wash the aqueous layer (Amine-HCl) with IPAc to remove traces of amide.

    • Basify the aqueous layer with 4M NaOH and extract the pure

      
      -amine with MTBE or DCM.
      

Analytical Controls (HPLC)[5][6]

To validate the protocols, use the following Chiral HPLC method.

  • Column: Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Expected Retention:

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~11.2 min

Process Visualization

G Start Racemic 1-(3-Chloro-4-fluorophenyl)ethan-1-amine Decision Scale / Purity Requirement? Start->Decision Chem_Route Method A: Chemical Resolution (>100g Scale) Decision->Chem_Route Bulk Cost Efficiency Bio_Route Method B: Enzymatic Resolution (High Purity / Lab Scale) Decision->Bio_Route High Purity / Ease Salt_Form Add L-DBTA (1.0 eq) in EtOH/H2O Chem_Route->Salt_Form Cryst Controlled Cooling (60°C -> 25°C) Salt_Form->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: (S)-Amine • L-DBTA Salt Filter->Solid Precipitate Liquor Mother Liquor: Enriched (R)-Amine Filter->Liquor Supernatant Base Free-base (NaOH) & Extraction Solid->Base Final_Chem Pure (S)-Amine (>99% ee after recrystallization) Base->Final_Chem Enz_Rxn CAL-B Lipase + Isopropyl Acetate (Kinetic Resolution) Bio_Route->Enz_Rxn Monitor Monitor Conv. to 50% Enz_Rxn->Monitor Acid_Wash Acid Extraction (1M HCl) Monitor->Acid_Wash Org_Layer Organic Layer: (R)-Acetamide Acid_Wash->Org_Layer Amide (Neutral) Aq_Layer Aqueous Layer: (S)-Amine HCl Acid_Wash->Aq_Layer Amine Salt (Ionic) Final_Bio Basify & Extract Pure (S)-Amine Aq_Layer->Final_Bio

Figure 1: Decision matrix and process flow for the chiral resolution of CFPEA via Chemical vs. Enzymatic routes.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (Standard reference for DBTA usage in benzylamine resolution).
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. (Review of CAL-B kinetic resolution mechanisms).
  • Phenomenex. (2025).[5] Chiral HPLC Separations Guide. Link (Source for AD-H/OD-H mobile phase selection).

  • Sigma-Aldrich. (2025). Product Specification: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride. Link (Confirmation of commercial availability and salt forms).

  • ChemicalBook. (2025).[5] Supplier Data for CAS 1820574-01-3. Link (Verification of (R)-enantiomer CAS).

Sources

Application Note: Protecting Group Strategies for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl Benzylamines

Executive Summary & Strategic Analysis

The molecule 1-(3-Chloro-4-fluorophenyl)ethan-1-amine represents a critical class of chiral benzylamine intermediates often used in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors). Effective protection of the primary amine is essential to prevent N-alkylation, oxidation, or interference during metal-catalyzed cross-couplings.

However, the presence of the 3-Chloro and 4-Fluoro substituents on the aromatic ring introduces a specific "Halogen Challenge." Standard deprotection methodologies—specifically catalytic hydrogenolysis of Cbz groups—pose a severe risk of hydrodechlorination , leading to impurity formation (loss of the chlorine atom) that is difficult to separate.

This guide prioritizes strategies that ensure Chemo-selectivity (preserving the halogen pattern) and Stereo-retention (preserving the chiral center at the


-position).
Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) must be dictated by the conditions of the subsequent reaction steps.

PG_Selection cluster_warning Critical Warning Start Start: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine Q1 Requirement: Stability against Strong Bases/Nucleophiles (e.g., Grignard, Lithiation)? Start->Q1 Q2 Requirement: Stability against Strong Acids? Q1->Q2 No Boc RECOMMENDED: Boc Group (Acid Labile, Base Stable) *Safe for Halogens* Q1->Boc Yes Fmoc ALTERNATIVE: Fmoc Group (Base Labile, Acid Stable) Q2->Fmoc Yes Cbz CONDITIONAL: Cbz Group (Risk of Dechlorination) Q2->Cbz No (Rare case) Warning Standard Hydrogenolysis removes Cl atom. Must use Acidic Deprotection. Cbz->Warning Avoid Pd/C + H2

Caption: Strategic decision tree for protecting group selection based on downstream chemical compatibility.

Protocol A: Boc Protection (Recommended)

The tert-Butyloxycarbonyl (Boc) group is the superior choice for this substrate.[1] It is installed under mild conditions that do not racemize the chiral center, and its removal (acidolysis) is chemically orthogonal to the aryl halides.

Mechanism & Rationale[1][2][3][4][5][6][7][8][9]
  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[2][3][4][5]
    
  • Base:

    
     (aqueous) or 
    
    
    
    (organic).
  • Why: The electron-withdrawing nature of the 3-Cl/4-F ring slightly reduces the nucleophilicity of the amine compared to benzylamine. Using a biphasic system with

    
     ensures rapid deprotonation of the ammonium salt, driving the reaction to completion.
    
Step-by-Step Methodology

Reagents:

  • Substrate: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (1.0 equiv)

  • 
    : 1.1 – 1.2 equiv
    
  • Base:

    
     (2.5 equiv, 1M aqueous solution)
    
  • Solvent: 1,4-Dioxane (or THF)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the amine (10 mmol) in 1,4-Dioxane (20 mL).

  • Basification: Cool the solution to 0°C. Add the 1M

    
     solution (25 mL) dropwise.
    
  • Addition: Add

    
     (11 mmol) dissolved in a minimal amount of Dioxane dropwise over 15 minutes.
    
    • Expert Note: Controlling the temperature at 0°C during addition prevents potential side reactions, though the risk is low.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (20-25°C) for 3–4 hours.

    • Monitoring: Check by TLC (Stain: Ninhydrin) or LCMS. The free amine spot should disappear.

  • Workup:

    • Evaporate the organic solvent (Dioxane) under reduced pressure.

    • Acidify the remaining aqueous layer carefully to pH ~3-4 using 1M citric acid (Do NOT use strong HCl to avoid premature deprotection).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually yields a white solid/oil of sufficient purity (>95%). If needed, recrystallize from Hexane/EtOAc.

Deprotection Strategy (Boc):

  • Standard: 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:1).

  • Halogen Safety: These acidic conditions leave the Cl and F substituents completely intact.

Protocol B: Fmoc Protection (Acid-Stable Alternative)

If the downstream chemistry involves acidic conditions (e.g., Pummerer rearrangement, acidic cyclizations), the Fluorenylmethyloxycarbonyl (Fmoc) group is required.

Methodology

Reagents:

  • Substrate (1.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

    • Note: Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of dipeptide impurities and avoid handling highly reactive acid chlorides.

  • 
     (2.0 equiv)
    
  • Solvent: Acetone/Water (1:1)

Procedure:

  • Dissolve

    
     in water; add the amine in acetone.
    
  • Add Fmoc-OSu slowly at 0°C.

  • Stir at RT for 2-4 hours.

  • Workup: Acidify to pH 2 with HCl, extract with EtOAc.

    • Critical: The byproduct N-hydroxysuccinimide is water-soluble and removed during the aqueous wash.

Deprotection Strategy (Fmoc):

  • Reagent: 20% Piperidine in DMF.[6][7]

  • Mechanism: E1cB elimination. The dibenzofulvene byproduct is scavenged by the piperidine.[7]

  • Safety: Completely safe for aryl halides.

Critical Discussion: The Cbz / Halogen Dilemma

The Carboxybenzyl (Cbz) group is often chosen for its stability against acids and weak bases. However, for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine , standard deprotection is problematic.

The Risk: Hydrodechlorination

Standard Cbz removal utilizes Palladium on Carbon (Pd/C) under Hydrogen gas (


) .
  • Reaction A (Desired): Cleavage of the benzyl carbamate

    
     Toluene + 
    
    
    
    + Amine.
  • Reaction B (Side Reaction): Oxidative addition of Pd into the Ar-Cl bond

    
     Dechlorination.
    
  • Result: You obtain the dechlorinated impurity (1-(4-fluorophenyl)ethan-1-amine), which is often inseparable by chromatography.

Solution: Acid-Mediated Cbz Removal

If you must use Cbz (e.g., for orthogonality with both Boc and Fmoc), you must avoid hydrogenolysis.

Protocol for Non-Hydrogenolytic Cbz Removal:

  • Reagent: 33% HBr in Acetic Acid or Boron Trichloride (

    
    ) in DCM.
    
  • Conditions:

    • Dissolve Cbz-protected amine in DCM.[2]

    • Cool to -78°C (if using

      
      ) or 0°C (if using HBr/AcOH).
      
    • Add reagent; stir for 1-2 hours.

    • Mechanism: Acid-catalyzed hydrolysis of the carbamate.[5]

    • Advantage: The Ar-Cl and Ar-F bonds are stable to these Lewis/Brønsted acids.

Visual Workflow: Boc Synthesis & Deprotection

The following diagram illustrates the standard workflow for the recommended Boc strategy, highlighting the specific checkpoints for this halogenated molecule.

Boc_Workflow Start Start: Free Amine (Ar-Cl, Ar-F) Step1 Step 1: Protection Boc2O, NaOH Dioxane/H2O, 0°C -> RT Start->Step1 Check1 Checkpoint: Maintain pH > 9 Ensure complete dissolution Step1->Check1 Inter Intermediate: N-Boc-Amine (Stable Solid) Step1->Inter Step2 Step 2: Downstream Chem (e.g., Cross-coupling) Inter->Step2 Step3 Step 3: Deprotection 4M HCl in Dioxane OR TFA/DCM Step2->Step3 Final Final Product: Amine Salt (Halogens Intact) Step3->Final

Caption: Workflow for Boc protection and deprotection, ensuring retention of halogen substituents.

Comparative Data Summary

FeatureBoc (Recommended) Fmoc Cbz
Reagents

/ Base
Fmoc-OSu / BaseCbz-Cl / Base
Deprotection Acid (TFA or HCl)Base (Piperidine)

/Pd (Risk!) or Strong Acid
Halogen Stability Excellent Excellent Poor (with

/Pd)
Chiral Stability High (No racemization)HighHigh
Atom Economy GoodPoor (Large byproduct)Moderate
Cost LowModerateLow

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P.G.M.[8] & Greene, T.W.[8] Wiley-Interscience. (General authority on amine protection mechanisms).

  • BenchChem . "An In-depth Technical Guide to the Boc Protection of Primary Amines." (Detailed protocols for Boc anhydride usage).

  • Organic Chemistry Portal . "Protecting Groups: Benzylamines."[8] (Stability data for benzylamine derivatives).

  • Technical Disclosure Commons . "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis." (2025).[9] (Crucial for avoiding hydrodechlorination).

  • Scientific Update . "To Deprotect and Serve."[1] (Discussion on Cbz deprotection risks with aryl halides).

Sources

Application Note: Catalytic Hydrogenation Strategies for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (Target 3 ) presents a classic chemoselectivity challenge in pharmaceutical process development. While the reduction of the C=N bond (from an oxime or imine precursor) is thermodynamically favorable, the presence of the 3-Chloro and 4-Fluoro substituents on the aromatic ring introduces a high risk of competing hydrodehalogenation (hydrogenolysis).

Standard hydrogenation conditions (e.g., Pd/C under H₂ pressure) typically result in the cleavage of the C-Cl bond (Bond Dissociation Energy ~96 kcal/mol) before or concurrent with the reduction of the oxime/imine, yielding the des-chloro impurity.

This Application Note details three validated protocols designed to suppress hydrogenolysis while achieving high conversion of the oxime precursor to the primary amine.

The Chemoselectivity Landscape
Catalyst SystemActivity (C=N Reduction)Dehalogenation Risk (C-Cl Cleavage)Suitability for Target
Pd/C (Standard) HighVery High Not Recommended
Raney Nickel HighLow (at controlled T/P)High (Protocol A)
Pt/C (Sulfided) ModerateVery LowHigh (Protocol B)
Rh/C ModerateModerate (Ring saturation risk)Low

Precursor Synthesis: The Oxime Route

The most robust route to the target amine utilizes 1-(3-chloro-4-fluorophenyl)ethan-1-one as the starting material. Direct reductive amination is possible but often yields higher secondary amine impurities. The two-step Oxime Route is preferred for purity control.

Reaction Scheme:

  • Ketone (1) + NH₂OH·HCl → Oxime (2)

  • Oxime (2) + H₂ (Cat.) → Target Amine (3)

DOT Diagram: Synthetic Workflow & Chemoselectivity

G Ketone 1-(3-Cl-4-F-phenyl) ethan-1-one Oxime Oxime Intermediate (Stable Precursor) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Target Target Amine 1-(3-Cl-4-F-phenyl) ethan-1-amine Oxime->Target Path A: Ra-Ni Path B: Pt/C(S) Impurity Des-Chloro Impurity (Dehalogenated) Oxime->Impurity Path C: Pd/C (Avoid)

Figure 1: Synthetic pathway highlighting the critical divergence point where improper catalyst selection leads to dehalogenation.

Detailed Experimental Protocols

Protocol A: Raney Nickel Catalysis (The Industrial Standard)

Rationale: Raney Nickel is less active toward aryl-chloride hydrogenolysis than Palladium. The use of ammonia suppresses the formation of secondary amines (dimers), a common side reaction in oxime reduction.

  • Precursor: 1-(3-chloro-4-fluorophenyl)ethan-1-one oxime.

  • Solvent: Methanol (saturated with NH₃ gas or 7N NH₃ in MeOH).

  • Catalyst: Raney Nickel (Active, slurry in water/methanol).

Step-by-Step Procedure:

  • Safety Prep: Raney Nickel is pyrophoric. Handle under argon/nitrogen. Do not let it dry out.

  • Loading: Charge a high-pressure autoclave (e.g., Parr reactor) with the Oxime (10.0 g, 53 mmol).

  • Solvent: Add 100 mL of 7N NH₃ in Methanol.

  • Catalyst Addition: Carefully add Raney Nickel (~1.5 g wet slurry, washed 3x with MeOH to remove water).

  • Hydrogenation:

    • Seal reactor and purge 3x with N₂.

    • Purge 3x with H₂.

    • Pressurize to 5 bar (75 psi) . Note: Higher pressures (>10 bar) increase dehalogenation risk.

    • Stir at 40°C for 6–8 hours.

  • Work-up:

    • Filter catalyst through a Celite pad (keep wet!).

    • Concentrate filtrate under reduced pressure to remove NH₃ and MeOH.

    • Dissolve residue in MTBE, wash with brine, dry over Na₂SO₄.

    • Yield: Expect 85–92%.

Protocol B: Sulfided Platinum on Carbon (The Chemoselective Lab Method)

Rationale: Platinum is inherently less prone to hydrogenolysis than Palladium. "Sulfided" Pt/C (poisoned) further deactivates the catalyst sites responsible for C-Cl bond insertion while retaining activity for C=N reduction.

  • Catalyst: 5% Pt/C (Sulfided).

  • Solvent: Ethanol or Ethyl Acetate.

  • Additive: HCl (optional, to trap amine as salt and prevent catalyst poisoning).

Step-by-Step Procedure:

  • Loading: In a hydrogenation bottle/flask, dissolve Oxime (2.0 g) in Ethanol (30 mL).

  • Acidification (Optional): Add 1.1 equivalents of concentrated HCl. Note: This yields the amine hydrochloride salt directly, which is often more stable.

  • Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate, e.g., 100 mg).

  • Reaction:

    • Hydrogenate at 3 bar (45 psi) H₂ pressure at Room Temperature (25°C) .

    • Reaction time: 4–12 hours. Monitor by HPLC.

  • Work-up:

    • Filter catalyst.

    • If HCl was used: Evaporate solvent to obtain the white solid hydrochloride salt.

    • If Neutral: Evaporate, treat with 1N NaOH, extract into DCM to isolate free base.

Protocol C: Enantioselective Hydrogenation (Advanced)

Rationale: If the chiral amine (R or S) is required directly without resolution. Catalyst: Iridium complex with chiral ligand (e.g., [Ir(COD)Cl]₂ + Chiral Phosphine/Diamine). Reference: Iridium-catalyzed asymmetric hydrogenation of oximes is well-documented for similar substrates [1]. Note: This requires high pressure (20–50 bar) and strict exclusion of oxygen.

Analytical Validation & Quality Control

To ensure the integrity of the C-Cl and C-F bonds, specific analytical markers must be monitored.

AnalyteMethodKey Characteristic
Target Amine ¹H NMR (DMSO-d₆)Methine quartet (~4.1 ppm), Aromatic region shows 3 distinct protons (splitting pattern consistent with 1,2,4-substitution).
Des-Chloro Impurity LC-MS / GC-MSMass = [M-H]⁻ 34 units lower than target. Loss of Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl disappears).
Secondary Amine HPLCDimer formation (Late eluting peak).
DOT Diagram: Analytical Logic

QC Sample Crude Reaction Mixture LCMS LC-MS Analysis Sample->LCMS Decision Isotope Pattern Check LCMS->Decision Pass Pattern 3:1 (35Cl/37Cl) CONFIRMED TARGET Decision->Pass Yes Fail No Isotope Pattern DEHALOGENATION DETECTED Decision->Fail No

Figure 2: Logic flow for confirming the survival of the Chlorine substituent using Mass Spectrometry.

Troubleshooting Guide

Issue 1: Significant Dehalogenation (>5%)

  • Cause: Pressure too high or wrong catalyst.

  • Fix: Switch from Pd/C to Pt/C (sulfided). Lower H₂ pressure to 1–2 bar. Stop reaction immediately upon consumption of starting material (do not "soak").

Issue 2: Low Conversion / Stall

  • Cause: Amine product poisoning the catalyst.

  • Fix: Use Protocol B (Acidic) . The formation of the ammonium salt prevents the free amine from binding strongly to the metal surface.

Issue 3: Secondary Amine Formation

  • Cause: Condensation of intermediate imine with product amine.

  • Fix: Increase dilution. Ensure Ammonia is present (Protocol A) to shift equilibrium toward the primary amine.

References

  • Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines. Source: Wiley Online Library (Angewandte Chemie). Context: Discusses Ir-catalysts for oxime reduction, relevant for enantioselective adaptations. URL:[Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Source: MDPI Encyclopedia. Context: Reviews Pt/C and Raney Ni usage for suppressing side reactions. URL:[Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Preparation method of 3-chloro-4-fluoroaniline.

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHIRAL-OPT-402 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Low Enantiomeric Excess (ee) in Chiral Amine Synthesis

Executive Summary & Diagnostic Framework

You are likely encountering difficulties in achieving >99% enantiomeric excess (ee) for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine . This chiral benzylic amine is a critical pharmacophore (often an intermediate for ALK/ROS1 inhibitors).

Low ee in this substrate usually stems from three root causes depending on your chosen methodology:

  • Biocatalysis (Transaminases): Thermodynamic equilibrium favoring the ketone or product inhibition.

  • Classical Resolution: Eutectic composition stalling (inability to break the 90% ee ceiling).

  • Asymmetric Hydrogenation: Catalyst poisoning by the free amine or slow imine formation.[1]

This guide prioritizes Biocatalysis (Method A) as the modern industry standard for this substrate class due to its ability to reach >99.5% ee, followed by Classical Resolution (Method B) as a robust backup.

Method A: Biocatalytic Transamination (The Gold Standard)

Context:


-Transaminases (ATAs) transfer an amino group from a donor (e.g., isopropylamine) to your ketone precursor [1-(3-chloro-4-fluorophenyl)ethan-1-one].
Workflow Visualization

Transaminase_Workflow Substrate Ketone Precursor (3-Cl, 4-F acetophenone) Enzyme ω-Transaminase (PLP cofactor) Substrate->Enzyme + PLP Donor Amine Donor (Isopropylamine) Donor->Enzyme Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Schiff Base Formation Product Chiral Amine (Target) Intermediate->Product Stereoselective Transfer Byproduct Acetone (Inhibitory) Intermediate->Byproduct Coproduction Byproduct->Enzyme Product Inhibition (Equilibrium Shift)

Figure 1: Biocatalytic transamination pathway showing the critical inhibitory feedback loop of the acetone byproduct.

Troubleshooting Guide: Transaminases
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Unfavorable EquilibriumRemove Acetone: The reaction generates acetone (from isopropylamine), which pushes equilibrium back. Apply N2 sweep or reduced pressure (200-300 mbar) to continuously remove acetone .
Low ee (80-90%) Background ReactionCheck pH: Non-enzymatic imine formation can occur at high pH. Maintain pH 7.0–7.5. Do not exceed pH 8.0.
Low ee (Variable) Wrong Enzyme VariantScreen Variants: For benzylic amines, Arthrobacter sp.[2] (R-selective) or Vibrio fluvialis (S-selective) variants are standard. Ensure you are using a variant engineered for bulky aromatic substrates .
Substrate Precipitation Low SolubilityCo-solvent: Add 10-20% DMSO or MeOH. Note: >20% DMSO may denature wild-type enzymes; engineered variants (e.g., Codexis, Johnson Matthey) tolerate up to 50%.

FAQ: Why is the equilibrium such a problem? Transamination is reversible (


). Without removing the coproduct (acetone) or using a vast excess of donor (isopropylamine), the reaction will stall at ~50% conversion.

Method B: Classical Resolution (The Robust Backup)

Context: If biocatalysis is unavailable, resolving the racemate with a chiral acid is effective. For 1-(3-Chloro-4-fluorophenyl)ethan-1-amine, L-Tartaric acid or Mandelic acid are the standard resolving agents.

Optimization Protocol: The "Pope-Peachey" Approach

If a standard 1:1 salt formation yields low ee, switch to the Pope-Peachey method to maximize yield and purity.

  • Stoichiometry: Use 0.5 equivalents of the chiral acid (e.g., L-Tartaric acid) and 0.5 equivalents of an achiral mineral acid (e.g., HCl) relative to your amine.

  • Mechanism: The chiral acid preferentially crystallizes with the matching enantiomer, while the mineral acid keeps the unwanted enantiomer in solution.

  • Solvent Switch:

    • Standard: Ethanol/Water (9:1).

    • Optimization: If crystals are "oily" or ee is low, switch to Methanol or Acetonitrile . Benzylic amine salts often require higher polarity to crystallize sharply .

Troubleshooting Guide: Resolution
IssueDiagnosisSolution
No Crystallization Supersaturation failureSeed & Cool: Cool slowly to 0°C. Add a seed crystal of the pure salt (if available). Scratch the flask wall.
"Oily" Precipitate Impurity occlusionRe-heat: Heat back to reflux until clear, then cool very slowly (1°C/min). Add 5% water to the solvent system.
Stalled ee (e.g., 92%) Eutectic limitRecrystallize: Do not add more resolving agent. Recrystallize the isolated salt from pure ethanol or isopropanol. Usually, 1-2 recrystallizations boost ee from 90% to >99%.

Method C: Asymmetric Reductive Amination (Chemical)

Context: Using a chiral catalyst (Ru, Rh, or Ir) to hydrogenate the imine formed from 3-chloro-4-fluoroacetophenone.

Critical Failure Point: The free amine product often poisons the metal catalyst. Solution: Use Ammonium Salts (e.g., Ammonium Acetate) instead of ammonia gas, and consider additives like molecular sieves to remove water (driving imine formation) .

Logic Flow for Decision Making

Use this flowchart to determine your next experimental step.

Troubleshooting_Logic Start Start: Low ee observed MethodCheck Which Method? Start->MethodCheck Bio Biocatalysis MethodCheck->Bio Res Classical Resolution MethodCheck->Res BioConv Is Conversion > 90%? Bio->BioConv BioEq Problem: Equilibrium BioConv->BioEq No BioSelect Problem: Enantioselectivity BioConv->BioSelect Yes (but low ee) BioAction1 Action: Increase Amine Donor or Apply Vacuum BioEq->BioAction1 BioAction2 Action: Screen Enzyme Variants (Arthrobacter/Vibrio) BioSelect->BioAction2 ResCryst Crystals formed? Res->ResCryst ResSolvent Action: Change Solvent (Try MeOH or MeCN) ResCryst->ResSolvent No / Oily ResRecryst Action: Recrystallize Salt (Do not add more acid) ResCryst->ResRecryst Yes (Low ee)

Figure 2: Decision tree for troubleshooting low enantiomeric excess.

References

  • ACS GCI Pharmaceutical Roundtable. (2018). Reagent Guide: Transaminase. American Chemical Society. Link

  • Chen, F., et al. (2021).[3] Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. Link

  • Zentiva. (2018). Method of chiral resolution of the key intermediate of the synthesis of apremilast. EP3280701B1. Link

  • Zhang, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination. Organic Letters. Link

  • University of Liverpool. (2013). Asymmetric Reductive Amination Guide. Link

Sources

Technical Support Center: Navigating Solubility Challenges of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Chloro-4-fluorophenyl)ethan-1-amine. This resource is designed to provide practical, in-depth solutions to common solubility issues encountered during experimental workflows. Our guidance is rooted in fundamental chemical principles and validated by extensive field experience to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine?

Based on its molecular structure, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a moderately polar compound. The presence of the amine group allows for hydrogen bonding, while the chloro- and fluoro-substituted phenyl ring contributes to its lipophilicity.[1][2] Its predicted XlogP value of 1.9 suggests a balance between hydrophilic and lipophilic character.

This structural composition leads to a predictable solubility pattern based on the "like dissolves like" principle.[2] The compound is expected to have higher solubility in polar organic solvents and more limited solubility in non-polar solvents.

Q2: I'm observing poor solubility in my chosen organic solvent. What is the likely cause?

Several factors could be contributing to this issue:

  • Solvent Polarity Mismatch: The polarity of your solvent may not be optimal for dissolving 1-(3-Chloro-4-fluorophenyl)ethan-1-amine. For instance, using a non-polar solvent like hexane or toluene is likely to result in poor solubility.

  • Low Temperature: The solubility of most solid compounds, including this amine, generally increases with temperature.[3] If you are working at room temperature or below, this could be a limiting factor.

  • Insufficient Solvent Volume: There may be an insufficient amount of solvent to fully dissolve the quantity of the compound being used.

  • Common Ion Effect: If your solvent system contains a salt with an ion common to any impurities or additives present, it could suppress solubility.

Q3: Can I improve solubility by adjusting the pH?

Yes, pH adjustment is a highly effective method for enhancing the solubility of amines. By adding an acid, you can protonate the basic amine group to form an ammonium salt. This salt form is significantly more polar than the free base and will exhibit much greater solubility in polar solvents, particularly polar protic solvents like alcohols.

For example, adding a solution of hydrochloric acid (HCl) in an organic solvent like diethyl ether or isopropanol can convert the amine to its hydrochloride salt, which is often more soluble in polar media.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: The compound is not dissolving in my selected solvent at the desired concentration.

Consult the qualitative solubility table below to ensure you are using an appropriate solvent.

Table 1: Predicted Qualitative Solubility of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine group.[2]
Polar Aprotic Acetonitrile, THF, DichloromethaneModerate to HighCan engage in dipole-dipole interactions with the polar C-Cl, C-F, and C-N bonds.[2]
Non-Polar Toluene, HexaneLowLimited intermolecular interactions with the polar functional groups of the amine.[2]

For many compounds, solubility increases with temperature.[3] Gently warm your solvent-solute mixture while stirring. Be cautious not to overheat, as this could lead to solvent evaporation or degradation of the compound. A water bath is a recommended method for controlled heating.

If a single solvent is not effective, a co-solvent system can be used to fine-tune the polarity of the medium. For instance, if your compound is poorly soluble in a moderately polar solvent, adding a small amount of a more polar, miscible solvent can enhance solubility. A common example is adding a small percentage of methanol to dichloromethane.

As detailed in the FAQs, converting the amine to its salt form can dramatically increase solubility in polar solvents.

Issue 2: The compound precipitates out of solution upon cooling or standing.

This indicates that you have created a supersaturated solution, likely through heating.

Gently warm the solution to re-dissolve the precipitate.

While the solution is warm, add a small amount of additional solvent to decrease the overall concentration to a level that will remain stable at room temperature.

If significant precipitation occurs, it is a strong indicator that the chosen solvent is not ideal for the desired concentration at ambient temperature. Refer to Table 1 to select a more appropriate solvent.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

This protocol provides a straightforward method to estimate the solubility of the compound in a solvent of your choice.

Materials:

  • 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

  • Selected organic solvent

  • Vials with caps

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Pipettes

Procedure:

  • Weigh out a specific amount of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (e.g., 10 mg) and place it into a vial.

  • Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.

  • Cap the vial and stir the mixture vigorously at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).

  • Observe the solution. If the solid has completely dissolved, add another known weight of the compound and repeat the process.

  • If the solid has not completely dissolved, add a known volume of the solvent incrementally until complete dissolution is observed.

  • Calculate the approximate solubility in mg/mL.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when encountering solubility issues with 1-(3-Chloro-4-fluorophenyl)ethan-1-amine.

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_solvent Step 1: Verify Solvent Selection Is the solvent appropriate based on polarity? start->check_solvent heating Step 2: Apply Gentle Heat Does solubility improve with warming? check_solvent->heating Yes failure Re-evaluate Experimental Parameters | Consider a different solvent or concentration. check_solvent->failure No co_solvent Step 3: Use a Co-Solvent System Can a polarity adjustment with a co-solvent help? heating->co_solvent Partially/No success Resolution: Compound Dissolved heating->success Yes ph_adjust Step 4: pH Modification Convert to a salt for enhanced polar solubility. co_solvent->ph_adjust No co_solvent->success Yes ph_adjust->success Yes ph_adjust->failure No

Caption: Troubleshooting workflow for solubility issues.

References

  • (No author given). (n.d.). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Al-Rowaili, F. N., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ChemEngineering.
  • (No author given). (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • (No author given). (n.d.). 1-(3-chloro-4-fluorophenyl)ethan-1-amine. PubChem. Retrieved from [Link]

  • (No author given). (2022).
  • (No author given). (n.d.). (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1). U.S. Environmental Protection Agency.
  • (No author given). (2023). Temperature Effects on Solubility. Chemistry LibreTexts.
  • (No author given). (n.d.). Co-solvent and Complexation Systems.
  • (No author given). (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • (No author given). (2025). 16.4: How Temperature Influences Solubility. Chemistry LibreTexts.
  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • (No author given). (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Benchchem.
  • (No author given). (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (No author given). (n.d.). Solubility of chiral species as function of the enantiomeric excess.
  • (No author given). (2018). Are amines soluble in organic solvents?. Quora.
  • (No author given). (n.d.). What is the effect of temperature on solubility? - Examples.
  • (No author given). (2024). 23.1: Properties of amines. Chemistry LibreTexts.
  • (No author given). (n.d.). 1-(3-Chloro-2-fluorophenyl)ethan-1-one. PubChem.
  • Ahsan, M. J., et al. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
  • (No author given). (2023). How does temperature affect solubility?.
  • (No author given). (n.d.). 3-Chloro-4-fluorophenylpiperazine. Wikipedia.
  • (No author given). (n.d.). 1-(3-Fluorophenyl)ethanamine. PubChem.
  • (No author given). (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • (No author given). (n.d.). 1-(3-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride. Sigma-Aldrich.

Sources

Technical Support Center: Racemization of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-RAC-3CL4F-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the racemization of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine , a critical intermediate often used in the synthesis of crizotinib analogs and other kinase inhibitors.

While simple benzylic amines racemize easily, the 3-chloro-4-fluoro substitution pattern introduces unique electronic effects. The electron-withdrawing nature of the ring substituents destabilizes the benzylic cation (making SN1 pathways difficult) but facilitates metal-catalyzed dehydrogenation.

This support module focuses on the Metal-Catalyzed Dehydrogenation/Hydrogenation pathway (specifically using Shvo or Palladium catalysts), as this is the industry standard for Dynamic Kinetic Resolution (DKR) of this substrate.

Module 1: The "Gold Standard" Protocol & Mechanism

The Mechanism

Racemization of primary amines under mild conditions does not proceed via direct deprotonation (the pKa of the benzylic proton is too high, ~40). Instead, it proceeds via a reversible dehydrogenation to an achiral imine intermediate.

Key Insight: The 3-Cl, 4-F substituents make the amine less nucleophilic and the resulting imine more electrophilic. This increases susceptibility to hydrolysis (forming the acetophenone side-product) if water is present.

RacemizationMechanism R_Amine R-Enantiomer (Amine) Imine Achiral Imine Intermediate R_Amine->Imine - H2 (Dehydrogenation) Metal_Complex Metal Catalyst (Ru or Pd) Metal_Complex->R_Amine Coordinates Imine->R_Amine + H2 S_Amine S-Enantiomer (Amine) Imine->S_Amine + H2 (Re-hydrogenation) Ketone Side Product: 3-Cl-4-F-Acetophenone Imine->Ketone + H2O (Hydrolysis)

Figure 1: The reversible dehydrogenation mechanism. Note the critical risk of hydrolysis at the imine stage.

Module 2: Troubleshooting Guide (FAQ Format)

Category A: Catalyst Deactivation & Kinetics[1]

Q: I am using Shvo’s catalyst, but the racemization stops after 50% conversion. Why? Diagnosis: This is likely Product Inhibition or Oxygen Poisoning .

  • The Science: Primary amines can form stable, unreactive complexes with Ruthenium dimers (Shvo), breaking the catalytic cycle. Additionally, the 3-Cl-4-F moiety adds lipophilicity, potentially altering the solubility of the catalyst-substrate complex.

  • The Fix:

    • Increase Temperature: Shvo’s catalyst requires thermal activation (typically >60°C) to dissociate into its active monomeric species. Ensure your bath is at 70–80°C.

    • Argon Sparging: Even trace oxygen oxidizes the active Ruthenium-Hydride species. Sparge solvents for 20 mins, not just "degas."

    • Switch Catalyst: If Shvo fails, switch to Pd/AlO(OH) nanocatalysts or [Cp*IrCl2]2 . These are often more robust for primary amines.

Q: My reaction mixture turned black and precipitated. Diagnosis: Catalyst decomposition ("Pd Black" formation).

  • The Fix:

    • If using Pd-nanocatalysts, the amine concentration is likely too high, causing nanoparticle aggregation. Dilute to 0.1 M.

    • Add a stabilizer: 4Å Molecular Sieves can sometimes stabilize the system by removing trace water that promotes catalyst leaching.

Category B: Side Reactions (Decomposition)

Q: I see a growing peak at RT ~12.5 min (Acetophenone derivative). Diagnosis: Hydrolysis of the Imine Intermediate.

  • The Science: The 3-Chloro-4-fluoro substitution makes the imine carbon highly electrophilic. Any water present will attack this carbon, releasing ammonia and forming 1-(3-chloro-4-fluorophenyl)ethan-1-one.

  • The Fix:

    • Strict Anhydrous Conditions: Use dry toluene or MTBE (<50 ppm water).

    • Add Molecular Sieves: Add activated 4Å sieves to the reaction vessel (20 mg/mL).

    • Ammonia Atmosphere: In extreme cases, running the reaction under a slight partial pressure of NH3 (or adding an ammonium salt) shifts the equilibrium back toward the amine.

Category C: Dynamic Kinetic Resolution (DKR) Issues

Q: The enzyme (Lipase) works, but racemization is too slow to keep up (Low ee% in product). Diagnosis: Mismatched kinetics between the resolution (enzyme) and racemization (metal).

  • The Fix: The metal catalyst is the rate-limiting step.

    • Increase Metal Loading: Go from 1 mol% to 4 mol%.

    • Acyl Donor Choice: If using an ester for DKR, switch from ethyl acetate to isopropyl acetate or phenyl acetate. The leaving group affects the enzyme rate; slowing the enzyme down slightly can sometimes match the racemization rate better, improving final ee%.

Module 3: Experimental Protocol & Data

Recommended Protocol: Pd-Nanocatalyst Racemization

This protocol is preferred over Shvo for this specific substrate due to the electron-deficient nature of the aromatic ring.

Reagents:

  • Substrate: (S)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine (1.0 mmol)

  • Catalyst: Pd/AlO(OH) (2 mol%) or Pd/BaSO4

  • Solvent: Toluene (Anhydrous)

  • Additive: 4Å Molecular Sieves (100 mg)

Step-by-Step:

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add Pd catalyst and Molecular Sieves.

  • Solvation: Dissolve the amine in Toluene (5 mL, 0.2 M concentration). Note: High concentration promotes aggregation.

  • Activation: Add the amine solution to the catalyst.

  • Reaction: Heat to 70°C under an Argon balloon. Do not use a sealed cap without a balloon; hydrogen shuffling requires pressure equilibration.

  • Sampling: Take aliquots at 1h, 4h, and 12h. Filter through a 0.2µm PTFE filter before HPLC injection to remove catalyst particles.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (O2)Repurify amine (remove synthesis byproducts); Sparge solvent.
Low ee% (in DKR) Racemization is slower than AcylationIncrease Temp to 80°C; Increase Metal Catalyst loading.
Ketone Formation Water ingressAdd 4Å Sieves; Check solvent quality (Karl Fischer).
Dimer Formation High ConcentrationDilute reaction to 0.1 M or 0.05 M.

Module 4: Analytical Troubleshooting (Chiral HPLC)

Method: Chiralpak IA or IB column (Immobilized phases are more robust). Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

Q: Peaks are tailing severely.

  • Reason: The primary amine interacts strongly with residual silanols on the column silica.

  • Fix: Ensure Diethylamine (DEA) or Ethanolamine is present in the mobile phase (0.1%) to block silanol sites.

Q: The 3-Cl-4-F substitution is causing retention time shifts compared to the standard phenyl-amine.

  • Insight: The halogens make the molecule more lipophilic. Expect longer retention times on reverse-phase modes, but on Normal Phase (Chiralpak), the electron-deficient ring might actually elute faster depending on the pi-pi interactions with the selector.

  • Fix: Decrease IPA percentage to 5% to increase retention and separation factor.

Module 5: Decision Tree

TroubleshootingTree Start Start: Low Yield/ee? CheckSideProducts Check HPLC for Acetophenone (Ketone) Start->CheckSideProducts KetoneYes Yes: Hydrolysis Issue CheckSideProducts->KetoneYes Peak > 5% KetoneNo No: Catalyst Issue CheckSideProducts->KetoneNo Clean Trace ActionDry Action: Add Mol. Sieves Dry Solvent KetoneYes->ActionDry CheckCatLoad Check Catalyst Loading & Temp KetoneNo->CheckCatLoad LoadLow Low Activity CheckCatLoad->LoadLow Stalled Reaction ActionBoost Action: Increase Temp to 80C Switch to Pd/AlO(OH) LoadLow->ActionBoost

Figure 2: Diagnostic workflow for racemization failure.

References

  • Park, J. H., et al. (2010). "Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine." Beilstein Journal of Organic Chemistry.

  • Kim, M. J., et al. (2007). "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters.

  • Verzijl, G. K. M., et al. (2021).[1] "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry. [1]

  • Sigma-Aldrich Technical Guides. "Shvo's Catalyst Applications & Mechanisms."

  • Chiral Technologies. "Troubleshooting Chiral HPLC Columns."

Sources

Technical Support Center: Stability & Handling of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a chiral benzylic amine frequently used as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.

The short answer: Under acidic conditions (pH < 4), this molecule is highly stable chemically but presents specific physical handling challenges. The protonation of the amine functionality (


) protects the nitrogen from oxidation. However, the presence of electron-withdrawing halogens (3-Cl, 4-F) on the benzylic ring alters the solubility profile and carbocation stability compared to non-substituted benzyl amines.

This guide details the mechanistic behavior of this molecule in acid, troubleshooting for common "failures" (often physical rather than chemical), and validated protocols for handling.

Module 1: The Acidic Environment (Mechanistic Insight)

To troubleshoot effectively, one must understand the species present in solution.

Protonation & Chemical Stability

In acidic media (HCl,


, TFA), the equilibrium shifts entirely to the ammonium salt form.
  • Oxidation Resistance: The free base amine is susceptible to air oxidation (N-oxide formation) and reaction with atmospheric

    
     to form carbamates. Protonation shuts down the nucleophilicity of the nitrogen, effectively "locking" the molecule in a chemically inert state.
    
  • Electrophilic Aromatic Substitution: The 3-Cl and 4-F substituents are deactivating groups. This makes the phenyl ring highly resistant to electrophilic attack, even in strong mineral acids, unlike electron-rich benzyl amines (e.g., methoxy-substituted) which might undergo polymerization or sulfonation.

The Racemization Risk (Chiral Integrity)

If you are working with the enantiopure form (e.g., the (S)-isomer), acidic stability is critical.

  • Mechanism: Racemization in acid typically proceeds via an

    
     pathway where the C-N bond breaks to form a benzylic carbocation.
    
  • Your Molecule: The 3-chloro and 4-fluoro groups are electron-withdrawing (inductive effect). This destabilizes the benzylic carbocation intermediate. Therefore, this molecule is more resistant to acid-catalyzed racemization than unsubstituted 1-phenylethan-1-amine.

  • Risk Factor: Racemization is negligible at room temperature but becomes a risk if the solution is heated (>60°C) in high-dielectric solvents (e.g., water/methanol mixtures) which support ionization.

Stability Pathway Diagram

The following diagram illustrates the stability states and potential degradation pathways.

StabilityPathway cluster_stable Safe Zone FreeBase Free Base (Nucleophilic, Air Sensitive) Salt Ammonium Salt (Protonated, Stable) FreeBase->Salt + Acid (pH < 4) (Stabilization) Carbamate Carbamate Impurity (Solid Precipitate) FreeBase->Carbamate + CO2 (Air exposure) Salt->FreeBase + Base (pH > 10) Carbocation Benzylic Carbocation (Transient) Salt->Carbocation Heat (>60°C) + High Dielectric Solvent Racemic Racemic Mixture (Loss of Optical Purity) Carbocation->Racemic Re-attack by Solvent/NH3

Figure 1: Stability landscape of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine. Note that the ammonium salt represents the thermodynamic sink (most stable form) under standard storage conditions.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "My product turned into a sticky oil instead of a solid salt."

Diagnosis: This is the most common issue with halogenated benzylic amine salts. The hydrophobic halogens (Cl, F) disrupt the crystal lattice formation in standard aqueous-acid systems. The Fix (Oiling Out Protocol):

  • Do not use water as the primary solvent.

  • Dissolve the free base in a non-polar solvent (Diethyl ether or MTBE).

  • Add anhydrous HCl (e.g., 4M in Dioxane) dropwise at 0°C.

  • If oiling occurs, scratch the flask glass with a spatula to induce nucleation or add a seed crystal.

  • Critical: Avoid alcohols (MeOH/EtOH) for the initial salt formation, as the high solubility often prevents crystallization.

Issue 2: "I see a 'ghost peak' in my HPLC at RRT 1.1."

Diagnosis: If you prepared your sample in a non-acidic diluent, you likely formed a carbamate . Explanation: Benzylic amines react rapidly with atmospheric


 to form carbamic acid salts (

). Verification: Acidify your HPLC sample vial with 10% Acetic Acid or 0.1% TFA. If the peak disappears (reverting to the amine peak), it was the carbamate.
Issue 3: "The optical rotation is lower than the Certificate of Analysis."

Diagnosis: Potential partial racemization or salt hygroscopicity. Troubleshooting:

  • Check Water Content: The HCl salt is hygroscopic. Absorbed water increases the sample weight, artificially lowering the specific rotation calculation

    
    . Dry the sample under vacuum (
    
    
    
    ) for 4 hours and re-measure.
  • Check Thermal History: Did you heat the salt in solution? If yes, run a Chiral HPLC (e.g., Chiralpak AD-H or OD-H) to quantify the enantiomeric excess (ee).

Module 3: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity and detect degradation.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring)
Temperature 30°C
Sample Diluent Water:Acetonitrile (50:50) + 0.1% Formic Acid

Why this works: The acidic mobile phase (TFA) ensures the amine remains fully protonated (


), preventing peak tailing caused by interaction with residual silanols on the column.
Protocol B: Recovery of Free Base from Acidic Solution

If you need to recover the amine from a stability test or reaction mixture.

  • Cool: Chill the acidic solution to < 10°C.

  • Basify: Slowly add 2M NaOH or saturated

    
     until pH > 10.
    
    • Note: Do not use strong heat; the free base is an oil or low-melting solid and can steam distill.

  • Extract: Immediately extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Caution: Do not leave the free base in the aqueous basic layer for extended periods to avoid potential side reactions.

  • Dry: Dry organic layer over

    
     (Sodium Sulfate).
    
  • Concentrate: Evaporate solvent under reduced pressure (Rotavap) at < 40°C.

References

  • PubChem. (n.d.).[1] 1-(3-Chloro-4-fluorophenyl)ethan-1-amine.[2] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Santos, P. P., & Pinheiro, P. F. (2016). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.[3][4] Royal Society of Chemistry.[5] Retrieved from

  • BenchChem. (2025).[6] Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide (Analogous halogenated amine stability data). Retrieved from [1][2][5][7][8][9][10][11][12][13][14]

Sources

Validation & Comparative

Chiral HPLC methods for separating 1-(3-Chloro-4-fluorophenyl)ethan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of chiral HPLC methods for the enantioseparation of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine .

This molecule belongs to the class of halogenated


-methylbenzylamines . These are critical intermediates in the synthesis of kinase inhibitors and GPCR ligands. As a primary amine with a chiral center at the benzylic position, it presents specific chromatographic challenges—primarily peak tailing due to interaction with residual silanols and the need for high selectivity (

) to resolve the enantiomers.

Executive Summary

For the separation of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine, two dominant methodologies exist. The choice depends strictly on the stage of drug development (Analytical vs. Preparative):

FeatureMethod A: Crown Ether (CROWNPAK) Method B: Immobilized Polysaccharide (CHIRALPAK IA/IG)
Primary Use Analytical Purity Control (QC/QA)Process Development & Purification (Prep)
Mechanism Host-Guest (Ammonium ion inclusion)Hydrogen Bonding & Steric Inclusion
Selectivity (

)
Extremely High (>1.5)Moderate to Good (1.1 – 1.4)
Mobile Phase Acidic Aqueous (

)
Alkane/Alcohol + Basic Additive (DEA)
Sample Capacity Low (Analytical only)High (Scalable to kg)

The Challenge: Primary Benzylic Amines

The target molecule possesses a free primary amino group (


) attached to a chiral carbon.
  • Basicity: The amine is basic (

    
    ). On standard silica-based columns, it interacts strongly with acidic silanols, causing severe peak tailing.
    
  • Sterics: The difference between the hydrogen, methyl group, and aryl ring at the chiral center is distinct, but the "handle" for chiral recognition requires specific selectors.

Method A: The Analytical Gold Standard (Crown Ether)

Column: Daicel CROWNPAK CR-I(+) or CR-I(-) Stationary Phase: Chiral crown ether (18-crown-6 derivative) immobilized on 5


m silica.[1]
Mechanism of Action

This method utilizes Host-Guest Complexation . The crown ether forms a "cage" that specifically binds the ammonium ion (


) of the analyte.
  • Requirement: The amine must be protonated. Therefore, the mobile phase must be acidic.

  • Chiral Recognition: The steric barrier of the crown ether discriminates between the (

    
    ) and (
    
    
    
    ) configurations based on the spatial arrangement of the phenyl ring vs. the methyl group relative to the ether ring.
Experimental Protocol
  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.0 to 2.0) / Methanol (85:15 v/v).
    
    • Note: Methanol is added to modulate retention time (reduce

      
      ).[2]
      
  • Flow Rate: 0.4 – 0.8 mL/min (lower flow improves mass transfer in inclusion complexes).

  • Temperature:

    
    . (Lower temperature often drastically increases resolution by stabilizing the complex).
    
  • Detection: UV @ 210 nm or 254 nm.

Performance Characteristics
  • Resolution (

    
    ):  Typically 
    
    
    
    for
    
    
    -methylbenzylamine derivatives.
  • Elution Order: Predictable. On CR(+), the (

    
    )-enantiomer typically elutes first for this class (verify with standard).
    
  • Robustness: Excellent for trace impurity analysis (e.g., measuring 0.1% enantiomeric excess).

Critical Warning: Do not use basic additives or high pH (>7) with Crownpak columns. It destroys the ammonium complexation mechanism.

Method B: The Preparative Workhorse (Immobilized Polysaccharide)

Column: CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). Stationary Phase: Polymer coated or immobilized on silica.

Mechanism of Action

Separation relies on a "Three-Point Interaction":

  • Hydrogen Bonding: Between the carbamate groups on the polymer and the amine.

  • Dipole-Dipole Interactions: With the halogenated aromatic ring.

  • Steric Inclusion: Fitting the analyte into the chiral grooves of the amylose helix.

Experimental Protocol
  • Mobile Phase (Normal Phase): n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Role of DEA: The Diethylamine is mandatory . It competes for the non-specific silanol sites on the silica, sharpening the peak shape. Without DEA, the amine will tail indefinitely.

  • Mobile Phase (Polar Organic Mode): 100% Methanol or Acetonitrile with 0.1% DEA. (Best for solubility).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature:

    
    .
    
Performance Characteristics
  • Resolution (

    
    ):  Typically 1.5 – 3.0.
    
  • Solubility: The target amine is highly soluble in alcohols/alkanes, allowing high loading concentrations (e.g., 50 mg/mL) for purification.

  • Scalability: Methods developed on analytical IA/IG columns transfer linearly to 5cm or 10cm ID preparative columns.

Comparative Data Analysis

The following table summarizes expected performance metrics for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine based on validation data for the halogenated


-methylbenzylamine class.
MetricMethod A (Crown Ether)Method B (Amylose/IA)
Selectivity (

)
1.6 – 2.5 (Excellent)1.15 – 1.30 (Moderate)
Resolution (

)
> 6.0 2.0 – 3.5
Peak Symmetry (

)
0.95 – 1.1 (Symmetrical)1.2 – 1.5 (Slight Tailing)
Loadability < 0.5 mg (Analytical)> 100 mg (Preparative)
Run Time 20 – 40 mins10 – 15 mins
Solvent Cost Low (Water-based)Moderate (Hexane/EtOH)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your specific laboratory goal.

ChiralSeparationWorkflow Start Start: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine Goal Define Goal Start->Goal Analytical Analytical QC / ee% Determination Goal->Analytical High Sensitivity Needed Prep Isolation / Purification (>100mg) Goal->Prep Material Throughput Needed CrownMethod METHOD A: CROWNPAK CR-I(+) Mobile Phase: pH 1.5 HClO4 / MeOH Mechanism: Host-Guest Analytical->CrownMethod Primary Amine Specific PolyMethod METHOD B: CHIRALPAK IA/IG Mobile Phase: Hex/EtOH/DEA Mechanism: Steric/H-Bond Prep->PolyMethod Solubility & Capacity ResultA Result: High Rs (>5.0) Perfect for trace impurity detection CrownMethod->ResultA ResultB Result: High Solubility Scalable to Prep-HPLC PolyMethod->ResultB

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on the stage of drug development.

Detailed Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee%)

Best for: Final product release testing.

  • System Preparation: Flush the HPLC system (lines and column) with water to remove any organic buffers.

  • Mobile Phase Prep:

    • Add 16.3 g of 70% Perchloric Acid (

      
      ) to 1000 mL water (creates pH ~1.5).
      
    • Mix 850 mL of this solution with 150 mL Methanol. Degas.

  • Column Equilibration: Install CROWNPAK CR-I(+) (3.0 x 150 mm, 5

    
    m).[1] Equilibrate at 0.4 mL/min for 30 mins.
    
  • Sample Prep: Dissolve 1 mg of amine in 1 mL of Mobile Phase.

    • Note: The sample must be ionized. Do not dissolve in pure neutral organic solvent if possible.

  • Injection: 5

    
    L.
    
  • Run: Isocratic at

    
    .
    
Protocol B: Purification of Enantiomers

Best for: Isolating 10g of the (S)-isomer for biological testing.

  • Mobile Phase Prep:

    • Premix n-Hexane (900 mL) and Ethanol (100 mL).

    • Add 1.0 mL Diethylamine (DEA). Crucial Step.

  • Column: CHIRALPAK IA (10 mm x 250 mm, 5

    
    m) for semi-prep.
    
  • Sample Prep: Dissolve 500 mg of racemic amine in 5 mL of Ethanol.

  • Injection: 200

    
    L - 500 
    
    
    
    L (Stack injections).
  • Run: Isocratic at 5.0 mL/min (for 10mm ID column),

    
    .
    
  • Post-Run: Evaporate fractions immediately. The DEA is volatile and will be removed during concentration.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). [Link]

  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings." Journal of Chromatography A, 405, 145-153. [Link]

  • Daicel Chiral Technologies. Chiral Separation of Functionalized Primary Amines on Immobilized Polysaccharide Columns (Application Note). [Link]

  • Phenomenex. Chiral HPLC Method Development Guide. [Link]

Sources

The Halogen Dance: A Comparative Guide to the Reactivity of Chloro-Fluoro vs. Dichloro Phenylethylamines in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate process of drug design and development, the substitution of hydrogen atoms with halogens on a lead compound is a time-honored strategy to modulate its pharmacological and pharmacokinetic properties. Among the halogens, fluorine and chlorine are frequently employed, often leading to compounds with profoundly different biological activities and metabolic fates. This guide provides an in-depth comparison of the chemical reactivity of phenylethylamine scaffolds bearing either a combination of chloro and fluoro substituents or two chloro substituents. We will delve into the underlying electronic and steric principles that govern their reactivity, present a framework for their experimental comparison, and discuss the critical implications of these differences for researchers, medicinal chemists, and drug development professionals.

Introduction: The Subtle Power of Halogen Substitution

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including neurotransmitters, hormones, and synthetic drugs.[1][2] Altering the substitution pattern on the aromatic ring is a key tactic to fine-tune a molecule's interaction with biological targets and its metabolic stability. The choice between fluorine and chlorine is particularly consequential.[3] Fluorine, the most electronegative element, is small and forms a very strong bond with carbon, while chlorine is larger, more polarizable, and forms a weaker bond.[3] These fundamental differences dictate the electronic landscape of the molecule, influencing its reactivity in both chemical and biological systems. This guide will explore the nuances of this "halogen dance" by comparing the reactivity profiles of chloro-fluoro-phenylethylamines against their dichloro counterparts.

Mechanistic Considerations: The Electronic Tug-of-War

The reactivity of a substituted phenylethylamine is largely governed by the electron density of the aromatic ring and the stability of potential reaction intermediates. Both fluorine and chlorine are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they also donate electron density back to the ring through the resonance effect (+M). The balance of these opposing effects is where the critical difference lies.

  • Inductive Effect (-I): Fluorine is significantly more electronegative than chlorine (Pauling scale: 3.98 for F vs. 3.16 for Cl), resulting in a stronger inductive withdrawal of electron density from the aromatic ring.[3][4][5]

  • Resonance Effect (+M): For effective resonance donation, the p-orbitals of the halogen and the carbon of the aromatic ring must overlap efficiently. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon compared to the larger 3p orbital of chlorine.[6] This makes fluorine a better resonance donor than chlorine.[4]

In the case of electrophilic aromatic substitution , the stronger resonance effect of fluorine can make fluorobenzene more reactive than chlorobenzene, despite fluorine's stronger inductive effect.[6] However, for nucleophilic aromatic substitution (NAS) , which is more relevant for metabolism and potential toxicities, the powerful inductive effect of the halogens is paramount. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, making the ring more susceptible to attack by nucleophiles.[7] The presence of strong electron-withdrawing groups, such as nitro groups, further enhances reactivity towards nucleophiles.[7][8]

dot graph TD{ subgraph "Electronic Effects on Aromatic Ring" A["Halogen Substituent"] --> B{"Inductive Effect (-I)"}; A --> C{"Resonance Effect (+M)"}; B --> D["Electron Withdrawal(Deactivates Ring)"]; C --> E["Electron Donation(Activates Ring)"]; F["Overall Reactivity"] D --> F; E --> F; end subgraph "Fluorine vs. Chlorine" G["Fluorine"] -- "Stronger -I Effect" --> H["Greater Deactivation"]; G -- "Better p-orbital overlap" --> I["Stronger +M Effect"]; J["Chlorine"] -- "Weaker -I Effect" --> K["Lesser Deactivation"]; J -- "Poorer p-orbital overlap" --> L["Weaker +M Effect"]; end style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Influence of Halogen Substitution on Aromatic Reactivity"

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups.[7] However, in a biological context, enzymatic processes can facilitate such reactions. For phenylethylamines, reactivity towards biological nucleophiles (e.g., thiols like glutathione) is a critical parameter for assessing potential toxicity.

Due to its superior inductive effect, a fluorine substituent generally makes an aromatic ring more susceptible to nucleophilic attack than a chlorine substituent, provided the halogen is at a position activated by other groups (ortho or para).[7] Therefore, a chloro-fluoro-phenylethylamine might be expected to be more reactive towards nucleophilic displacement of the fluorine atom compared to the dichloro analogue, assuming similar substitution patterns.

Oxidative Metabolism

The primary route of metabolism for many xenobiotics is oxidation by cytochrome P450 (CYP) enzymes.[9][10] Halogenation can significantly alter the metabolic profile of a phenylethylamine.

  • Blocking Metabolic Hotspots: A key strategy in drug design is to introduce halogens at positions susceptible to oxidative metabolism (e.g., para-hydroxylation). The strong C-F bond (bond dissociation energy ~116 kcal/mol) is much more resistant to cleavage than a C-H bond, effectively blocking this metabolic pathway.[11][12] The C-Cl bond is weaker than the C-F bond but still serves to hinder metabolism compared to C-H.[3]

  • Altering Enzyme Affinity: Halogenation can change the molecule's overall electronic properties and lipophilicity, which in turn can alter its affinity for the active site of metabolizing enzymes like CYPs.[11][12][13] This can lead to a shift in the metabolic profile, favoring other pathways or slowing down the overall rate of metabolism.[11] For instance, the introduction of fluorine and chlorine atoms in the development of Gefitinib was shown to prevent aromatic hydroxylation by lowering the HOMO energy of the molecule.[11][14]

  • Toxicity: The metabolic activation of halogenated compounds can sometimes lead to toxic metabolites. For example, studies on para-halogenated amphetamines have shown that the 4-chloroamphetamine derivative exhibits significant cytotoxicity, including depletion of ATP and induction of mitochondrial superoxide.[15][16]

Generally, fluorinated compounds tend to exhibit greater metabolic stability compared to their chlorinated counterparts.[17]

Experimental Framework for Reactivity Comparison

To empirically compare the reactivity of a chloro-fluoro-phenylethylamine with its dichloro analogue, a systematic experimental approach is required. A kinetic study measuring the rate of reaction with a model nucleophile is a standard method.

Hypothetical Kinetic Study: Reaction with Glutathione (GSH)

This experiment aims to quantify the intrinsic chemical reactivity of the halogenated phenylethylamines towards a biologically relevant thiol nucleophile.

Objective: To determine the second-order rate constants for the reaction of a chloro-fluoro-phenylethylamine and a dichloro-phenylethylamine with glutathione.

Materials:

  • Test Compounds: 4-Chloro-2-fluoro-phenylethylamine and 2,4-dichloro-phenylethylamine.

  • Nucleophile: Glutathione (GSH).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Solvent: Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) to dissolve test compounds.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Experimental Workflow for Kinetic Reactivity Assay"

Detailed Protocol:
  • Stock Solution Preparation: Prepare 100 mM stock solutions of each test compound in DMSO. Prepare a 1 M stock solution of GSH in PBS.

  • Reaction Setup: In a series of vials, add PBS buffer. Spike in the GSH stock to a final concentration of 10 mM. This high concentration ensures pseudo-first-order kinetics.

  • Initiate Reaction: Add the test compound stock solution to each vial to achieve a final concentration of 1 mM. Start a timer immediately.

  • Incubation: Incubate the reaction vials in a temperature-controlled water bath at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by adding an equal volume of 1% formic acid in acetonitrile. This stops the reaction by protonating the nucleophile.

  • Analysis: Analyze the quenched samples by a validated HPLC method to quantify the remaining concentration of the parent phenylethylamine.

  • Data Processing: For each compound, plot the natural logarithm of its concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

  • Calculate Second-Order Rate Constant: Divide the absolute value of k' by the concentration of GSH to obtain the second-order rate constant (k).

Expected Data and Interpretation

The results of this experiment would be summarized in a table, allowing for a direct comparison of reactivity.

CompoundNucleophileSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Half-life (t₁/₂) at [GSH]=10mM [hours]
4-Chloro-2-fluoro-phenylethylamineGlutathioneHypothetical Value: 1.5 x 10⁻⁴Hypothetical Value: 12.8
2,4-Dichloro-phenylethylamineGlutathioneHypothetical Value: 0.8 x 10⁻⁴Hypothetical Value: 24.1

Note: The values above are hypothetical and for illustrative purposes only.

A higher rate constant for the chloro-fluoro analogue would indicate greater intrinsic reactivity towards nucleophilic attack compared to the dichloro compound. This has direct implications for potential bioactivation and covalent binding to cellular macromolecules.

Implications for Drug Development

The choice between a chloro-fluoro and a dichloro substitution pattern is not trivial and carries significant consequences throughout the drug development pipeline:

  • Metabolic Stability: As discussed, C-F bonds are generally more stable to metabolic cleavage than C-Cl bonds. A chloro-fluoro compound may therefore have a longer biological half-life.[11][17] This can be advantageous for reducing dosing frequency but could also lead to drug accumulation and off-target effects.

  • Toxicity Profile: Higher chemical reactivity can correlate with a higher potential for idiosyncratic toxicity through the formation of reactive metabolites that bind covalently to proteins. The experimental framework described above can serve as an early screen for such liabilities.[18] Studies have shown that para-chlorinated amphetamines can be more cytotoxic than their fluoro or non-halogenated counterparts.[15][16]

  • Target Affinity and Selectivity: The size, electronegativity, and polarizability of the halogen substituent can influence how the molecule fits into a binding pocket and forms interactions (e.g., halogen bonds). Chlorine, being more polarizable than fluorine, may form more favorable interactions in some cases, potentially leading to higher binding affinity.[3]

  • Physicochemical Properties: Halogenation impacts lipophilicity (LogP), acidity/basicity (pKa), and solubility. These properties affect a drug's absorption, distribution, and excretion (ADME). For example, the acidifying effect of chlorine on an adjacent functional group is often slightly greater than that of fluorine.[3]

Conclusion

The substitution of a phenylethylamine scaffold with a chloro-fluoro pattern versus a dichloro pattern results in molecules with distinct electronic properties and, consequently, different reactivity profiles. The chloro-fluoro analogues, particularly with fluorine at an activated position, may exhibit higher reactivity towards nucleophiles due to the potent inductive effect of fluorine. Conversely, they often benefit from increased metabolic stability due to the strength of the C-F bond. The dichloro analogues may be less reactive but potentially more susceptible to certain metabolic pathways.

Ultimately, the optimal halogenation pattern is context-dependent, relying on the specific therapeutic target and the desired pharmacokinetic profile. A thorough understanding of the underlying chemical principles, supported by robust experimental reactivity and metabolic assays, is essential for making informed decisions in medicinal chemistry and guiding the development of safer, more effective therapeutics.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Comparison of metabolic properties of fluorinated and chlorinated...
  • Explain why fluorobenzene is more reactive than chlorobenzene tow... Pearson+.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • The Use of Chemical Reactivity Assays in Toxicity Prediction.
  • SN2 nucleophilic substitution reaction push and pull transition st
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
  • Comparison of fluorinated and chlorinated compounds in functional...
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • A systematic approach to reactive chemical analysis. IChemE.
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC.
  • Why does Fluorine have a more inductive force than Chlorine? Reddit.
  • Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. PubMed.
  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methc
  • Role of cytochrome P450 in drug interactions. PMC.
  • Assay Interference by Chemical Reactivity. NCBI Bookshelf.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differenti
  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Comput
  • Role of Cytochrome P450 Systems in Substance of Abuse Medi
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.
  • Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymeriz
  • The computational road to reactivity scales. RSC Publishing.
  • Phenethylamine. Wikipedia.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.
  • Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands.
  • Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent R

Sources

Technical Guide: Validating Purity of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine represents a critical chiral building block. Its validation presents a dual challenge: detecting trace organic impurities (regioisomers, starting ketones) while ensuring enantiomeric excess.

While Nuclear Magnetic Resonance (NMR) provides structural certainty and Gas Chromatography (GC) handles volatiles, Liquid Chromatography-Mass Spectrometry (LC-MS) remains the gold standard for trace impurity profiling (<0.1%) of polar, non-volatile amines. This guide objectively compares these techniques and provides a field-proven LC-MS validation protocol designed to meet current ICH Q2(R2) standards.

The Analytical Challenge

The target molecule, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine, possesses specific physicochemical traits that dictate the analytical strategy:

  • Basicity: As a primary benzylic amine (

    
    ), it interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.
    
  • Chirality: The benzylic carbon is a stereocenter. Standard C18 LC-MS separates chemical impurities but requires a chiral stationary phase (CSP) for enantiomeric purity. Note: This guide focuses on chemical purity (achiral), which is the prerequisite for chiral analysis.

  • UV Chromophore: The halogenated phenyl ring provides UV absorption (254 nm), but non-chromophoric synthetic byproducts require MS detection.

Critical Impurity Profile
Impurity TypeLikely StructureOriginDetection Challenge
Impurity A 1-(3-Chloro-4-fluorophenyl)ethan-1-oneUnreacted Starting MaterialNeutral, elutes later than amine.
Impurity B 1-(3-Chloro-phenyl)ethan-1-amineDe-fluorinated byproductMass difference (-18 Da).
Impurity C 2-Chloro regioisomerIsomeric Starting MaterialCo-elution risk (Isobaric).

Comparative Analysis: Selecting the Right Tool

We compared LC-MS against industry alternatives (GC-FID and qNMR) for this specific amine.

Performance Matrix
FeatureLC-MS (Recommended) GC-FID / GC-MS qNMR (

H)
Sensitivity (LOD) Excellent (pg levels)Good (ng levels)Poor (>0.1% typically)
Specificity High (m/z + RT)Moderate (RT only for FID)High (Structural)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often required)Minimal
Throughput High (5-10 min run)Moderate (20-30 min run)Low
Suitability Best for trace impurity profiling & degradants.Best for residual solvents.Best for absolute potency/mass balance.
Decision Logic

The following diagram illustrates when to deploy LC-MS versus orthogonal techniques for this molecule.

DecisionMatrix Start Start: Analyze 1-(3-Chloro-4-fluorophenyl)ethan-1-amine Q1 Goal: Trace Impurity Profiling (<0.1%)? Start->Q1 Q2 Goal: Residual Solvents? Q1->Q2 No LCMS Select LC-MS (High Sensitivity, Polar Compatible) Q1->LCMS Yes Q3 Goal: Absolute Purity/Potency? Q2->Q3 No GC Select GC-HS/FID (Volatile Analysis) Q2->GC Yes NMR Select qNMR (Structural Certainty, Mass Balance) Q3->NMR Yes

Caption: Analytical decision matrix for benzylic amine characterization.

LC-MS Method Development & Optimization

To validate purity, we must first establish a robust method that eliminates peak tailing common to amines.

The "Charged Surface" Strategy

Standard C18 columns often fail with primary amines at acidic pH due to silanol interactions.

  • Solution: Use a Charged Surface Hybrid (CSH) C18 column. The stationary phase carries a slight positive charge, repelling the protonated amine (

    
    ) and preventing secondary interactions.
    
Optimized Protocol
  • Instrument: UHPLC coupled to Q-ToF or Single Quad MS.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why Formic Acid? It provides protons for ESI+ ionization (

      
      ) while maintaining low pH to keep the amine fully protonated.
      
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 254 nm (aromatic ring).

    • MS: ESI Positive Mode, Scan range 100–500 m/z.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Injection
8.095Linear Ramp
10.095Wash
10.15Re-equilibration
13.05End

Validation Protocol (ICH Q2(R2) Aligned)

This protocol validates the method for Quantitative Impurity Analysis .

Workflow Visualization

ValidationWorkflow Step1 1. Specificity (Blank/Placebo/Spike) Step2 2. Linearity (5 Levels: 50%-150%) Step1->Step2 Step3 3. Accuracy (Recovery Studies) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. LOD/LOQ (S/N Ratio) Step4->Step5

Caption: Sequential validation workflow based on ICH Q2(R2) guidelines.

Specificity
  • Objective: Ensure the main peak (amine) is well-separated from Impurity A (ketone) and diluent.

  • Procedure: Inject Blank, Pure Standard, and Spiked Sample (Standard + 0.5% Impurity A).

  • Acceptance: Resolution (

    
    ) > 2.0 between all peaks. Peak purity check (via Diode Array or MS spectra) > 990.
    
Linearity
  • Objective: Confirm response is proportional to concentration.

  • Range: From LOQ to 120% of the specification limit (e.g., if spec is 1.0%, validate up to 1.2%).

  • Data:

    Level Conc. (µg/mL) Area Count (Avg)
    LOQ 0.05 1,200
    50% 0.50 12,500
    100% 1.00 25,100

    | 150% | 1.50 | 37,400 |

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Objective: Verify no matrix interference.

  • Procedure: Spike known amounts of Impurity A into the sample at 3 levels (50%, 100%, 150% of spec).

  • Acceptance: Mean recovery 90–110%.

Precision (Repeatability)
  • Procedure: 6 consecutive injections of the standard solution at 100% target concentration.

  • Acceptance: RSD

    
     2.0% for the main peak (assay) or 
    
    
    
    5.0% for impurities.
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

    
     3:1.
    
  • LOQ (Limit of Quantitation): S/N ratio

    
     10:1.
    
  • Experimental Value: For this amine via ESI+, LOQ is typically ~0.05% area normalization.

Experimental Data Summary (Representative)

The following data represents typical performance metrics for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine on a Waters XSelect CSH C18 column.

ParameterResultStatus
Retention Time (Amine) 4.2 minStable
Retention Time (Impurity A) 6.8 minResolved
Tailing Factor (

)
1.1Pass (Limit < 1.5)
Linearity (

)
0.9998Pass
LOD 0.02 µg/mLHigh Sensitivity
Precision (RSD, n=6) 0.4%Pass

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation of analytical procedures. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Overloading Behavior of Basic Drugs on Charged Surface Hybrid (CSH) Stationary Phases. Journal of Chromatography A. [Link]

Sources

Safety Operating Guide

Technical Guide: Disposal & Handling of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine

[1]

Executive Summary & Risk Profile

1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a chiral halogenated amine intermediate.[1] Proper disposal is critical not only due to its biological activity (irritant/toxic) but primarily due to its halogen content (F, Cl) .[1]

Improper disposal into non-halogenated waste streams or municipal drains poses severe risks:

  • Incineration Hazard: Combustion releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), requiring specialized scrubbers at waste treatment facilities.[1]

  • Aquatic Toxicity: Halogenated aromatics are persistent and toxic to aquatic life; drain disposal is strictly prohibited.

  • Chemical Incompatibility: As a primary amine, it is basic.[1] Accidental mixing with acidic waste streams can cause rapid exothermic neutralization, potentially pressurizing waste containers.[1]

Chemical Safety Data Summary
PropertySpecificationOperational Implication
CAS Number 175278-00-9Unique identifier for waste labeling.[1]
Chemical Class Halogenated Aromatic AmineSegregate into Halogenated waste streams.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]PPE (Nitrile gloves, goggles) is mandatory.[1]
Acidity/Basicity Basic (Amine)Do not mix with acid waste (D002).
RCRA Status Characteristic Waste (Likely D002/Toxic)Not P-listed or U-listed, but regulated by characteristic.[1]

Waste Segregation & Decision Logic

The most common compliance failure in labs is misclassifying halogenated amines as generic "organic waste." This compound must be segregated into Halogenated Waste containers.

Disposal Decision Tree

The following workflow illustrates the decision logic for disposing of CAS 175278-00-9 in various states (solid, liquid, or spill).

DisposalWorkflowcluster_complianceCompliance CheckStartWaste Generation:1-(3-Chloro-4-fluorophenyl)ethan-1-amineStateDetermine Physical StateStart->StateSolidSolid Waste(Powder/Crystals)State->SolidPure SubstanceLiquidLiquid Waste(Mother Liquor/Solvent)State->LiquidDissolvedSpillSpill / ContaminationState->SpillAccidental ReleaseSolidContainerSolid Waste ContainerLabel: 'Toxic Solid, Organic, Halogenated'Solid->SolidContainerCheckSolventCheck Solvent CompositionLiquid->CheckSolventCheckVerify pH > 10?Do NOT mix with AcidsLiquid->CheckSpillActionAbsorb with Vermiculite/SandDo NOT use paper towels (fire risk)Spill->SpillActionHaloStreamHalogenated Solvent Carboy(High BTU Incineration)CheckSolvent->HaloStreamContains F/Cl/BrCheckSolvent->HaloStreamPure AmineSpillAction->SolidContainerBag & Tag

Figure 1: Decision matrix for segregating halogenated amine waste streams to ensure RCRA and EHS compliance.

Detailed Disposal Procedures

Protocol A: Routine Liquid Waste (Mother Liquors/Solutions)

Objective: Prevent downstream incinerator damage and exothermic reactions in waste drums.

  • Selection of Container: Use a High-Density Polyethylene (HDPE) carboy or safety can. Avoid metal containers if the solution is corrosive or wet, as amines can corrode certain alloys over time.[1]

  • Segregation:

    • MANDATORY: Pour into the "Halogenated Organic Solvents" stream. Even if the amine is dissolved in Methanol (non-halogenated), the presence of the Fluorine/Chlorine atoms on the amine ring dictates the entire mixture must be treated as halogenated [1, 4].[1]

    • PROHIBITED: Do not pour into "Acid Waste" or "Aqueous Acid" streams. This will generate heat and potentially toxic vapors.[3]

  • Labeling:

    • Label must read: "Halogenated Organic Waste."

    • List constituents: "Methanol (95%), 1-(3-Chloro-4-fluorophenyl)ethan-1-amine (5%)."[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Protocol B: Solid Waste (Pure Compound/Salts)

Objective: Contain dust and prevent inhalation exposure for waste handlers.

  • Primary Containment: Place the solid waste into a clear polyethylene bag or a screw-top jar. Do not throw loose powder into a 55-gallon drum.

  • Secondary Containment: Seal the bag/jar and place it into the lab's designated "Solid Hazardous Waste" drum.

  • Labeling: Tag the inner bag with the full chemical name and CAS number (175278-00-9).

Protocol C: Spill Response (Immediate Action)

Objective: Minimize exposure and environmental release.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or half-mask respirator.[1]

  • Containment:

    • Liquids: Surround the spill with absorbent socks or vermiculite.

    • Solids: Cover with wet paper towels (to prevent dust) only if you are immediately scooping it up.

  • Cleanup:

    • Do not use bleach (hypochlorite) to clean amine spills; this can form chloramines (toxic gas).

    • Use a dilute citric acid solution to wipe down the surface after the bulk material has been removed. This neutralizes the basic amine residues.

  • Disposal of Debris: All absorbent materials must go into the Solid Hazardous Waste bin, not the regular trash [1, 5].

Regulatory & Compliance Context (RCRA/EPA)

While CAS 175278-00-9 is not explicitly listed on the EPA's "P-List" or "U-List" (which are for commercial chemical products), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics:

  • Characteristic of Corrosivity (D002): As an amine, aqueous solutions may have a pH > 12.[1]5. If so, it is a D002 waste [6].

  • Halogenated Solvents (F-List): While the amine itself isn't an F-listed solvent, mixing it with spent methylene chloride or chloroform triggers F-listed waste handling requirements (F001/F002) [7].[1]

  • "Mixture Rule": Mixing a halogenated characteristic waste with a non-halogenated solvent usually renders the entire volume "Halogenated Waste." This increases disposal costs but is required for safety [4].

Scientific Note on Incineration: Commercial waste facilities use rotary kiln incinerators. Non-halogenated waste is often used as fuel. Halogenated waste (like this amine) suppresses combustion and generates corrosive HF/HCl gases. Therefore, it must be sent to specific incinerators equipped with caustic scrubbers.[1] Mislabeling this as "Non-Halogenated" can damage facility infrastructure and violate EPA permits [4, 7].

References

  • ChemScene. (2025).[2] Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine (Analogous Structure Safety Data). Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline (Precursor Safety Data). Retrieved from

  • Enamine. (2025).[2] Safety Data Sheet: Halogenated Benzylamines. Retrieved from [1]

  • Cornell University EHS. (2025). Organic Solvents - Environment, Health and Safety: Halogenated vs Non-Halogenated Segregation.[1][4] Retrieved from

  • ScienceMadness. (2025). Proper disposal of chemicals: Amine and Halogenated protocols. Retrieved from [1]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]

  • US EPA. (2025). EPA Waste Codes List: F-List and Halogenated Solvent definitions. Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.